molecular formula C39H39ClN8O5 B610608 RV-1729 CAS No. 1293915-42-0

RV-1729

货号: B610608
CAS 编号: 1293915-42-0
分子量: 735.2 g/mol
InChI 键: UBLOHCIYTDRGJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

RV-1729 is a phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor potentially for the treatment of asthma.

属性

IUPAC Name

6-[2-[[4-amino-3-(3-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-3-[(2-chlorophenyl)methyl]-4-oxoquinazolin-5-yl]-N,N-bis(2-methoxyethyl)hex-5-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39ClN8O5/c1-52-20-18-46(19-21-53-2)33(50)17-5-3-4-10-26-12-9-16-31-34(26)39(51)47(23-28-11-6-7-15-30(28)40)32(44-31)24-48-38-35(37(41)42-25-43-38)36(45-48)27-13-8-14-29(49)22-27/h6-9,11-16,22,25,49H,3,5,17-21,23-24H2,1-2H3,(H2,41,42,43)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLOHCIYTDRGJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C(=O)CCCC#CC1=C2C(=CC=C1)N=C(N(C2=O)CC3=CC=CC=C3Cl)CN4C5=NC=NC(=C5C(=N4)C6=CC(=CC=C6)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39ClN8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1293915-42-0
Record name RV-1729
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1293915420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RV-1729
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06H865SCMW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

RV-1729: A Technical Overview of a Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RV-1729 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a key signaling protein implicated in the inflammatory cascades of respiratory diseases. Developed for the potential treatment of asthma and chronic obstructive pulmonary disease (COPD), this compound has demonstrated significant activity in preclinical models by modulating downstream signaling pathways and inhibiting inflammatory responses. This document provides a technical overview of the available preclinical data on the mechanism of action of this compound.

Core Mechanism of Action: Selective PI3Kδ Inhibition

This compound exerts its therapeutic effects through the selective inhibition of the p110δ catalytic subunit of the Class I phosphoinositide 3-kinases (PI3Ks). The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the activation, proliferation, and survival of various immune cells, including lymphocytes and mast cells.

By inhibiting PI3Kδ, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream signaling proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt. This disruption of the PI3Kδ/Akt signaling pathway is central to the anti-inflammatory effects of this compound.

In Vitro Potency and Selectivity

Biochemical and cell-based assays have been employed to characterize the potency and selectivity of this compound. The available data demonstrates its high affinity for PI3Kδ and selectivity over other PI3K isoforms.

TargetAssay TypeIC50 (nM)
PI3KδEnzyme Assay12
PI3KγEnzyme Assay24
PI3KαEnzyme Assay192
Peroxide ProductionU937 Cells (PMA-induced)1.1
Akt PhosphorylationTHP-1 Cells (MCP-1 stimulated)46

Table 1: In Vitro Activity of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various PI3K isoforms and in cellular assays. The data indicates that this compound is a potent inhibitor of PI3Kδ with 2-fold selectivity over PI3Kγ and 16-fold selectivity over PI3Kα.

Signaling Pathway

The mechanism of action of this compound involves the inhibition of the canonical PI3Kδ signaling pathway, which is a critical regulator of immune cell function.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Immune Cell Receptor (e.g., BCR, TCR) PI3K_delta PI3Kδ Receptor->PI3K_delta Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation RV1729 This compound RV1729->PI3K_delta Inhibition mTOR mTOR Akt->mTOR Activation Inflammation Pro-inflammatory Responses mTOR->Inflammation Promotion

Figure 1: PI3Kδ Signaling Pathway and Inhibition by this compound. This diagram illustrates the activation of PI3Kδ downstream of immune cell receptors, leading to the production of PIP3 and subsequent activation of Akt and mTOR. This compound selectively inhibits PI3Kδ, thereby blocking this pro-inflammatory signaling cascade.

Preclinical Efficacy in Respiratory Models

This compound has demonstrated significant efficacy in murine models of asthma and COPD, where it has been shown to inhibit allergen-induced inflammatory responses. While specific quantitative data from these in vivo studies are not publicly available, the consistent findings point to the potential of PI3Kδ inhibition as a therapeutic strategy for these conditions.

Experimental Protocols

Detailed experimental protocols for the specific preclinical studies on this compound are not available in the public domain. The following are generalized methodologies for the types of assays typically used to characterize PI3K inhibitors.

PI3K Enzyme Inhibition Assay (General Protocol)

A common method to determine the IC50 of a compound against PI3K isoforms is a kinase assay. This typically involves:

  • Reagents : Recombinant human PI3K isoforms (δ, γ, α), PIP2 substrate, ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure : The inhibitor (this compound) at various concentrations is incubated with the PI3K enzyme and PIP2/ATP substrate mixture.

  • Detection : The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

  • Analysis : IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cellular Akt Phosphorylation Assay (General Protocol)

Western blotting is a standard method to assess the inhibition of Akt phosphorylation in cells.

  • Cell Culture and Stimulation : THP-1 cells are cultured and then stimulated with a pro-inflammatory agent like MCP-1 to induce PI3K signaling.

  • Inhibitor Treatment : Cells are pre-incubated with varying concentrations of this compound before stimulation.

  • Lysis and Protein Quantification : Cells are lysed, and total protein concentration is determined.

  • Western Blotting : Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

  • Detection and Analysis : The bands are visualized using chemiluminescence, and the ratio of p-Akt to total Akt is quantified to determine the inhibitory effect of this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Enzyme_Assay PI3K Isoform Enzyme Assays Selectivity Determine Potency and Selectivity (IC50) Enzyme_Assay->Selectivity Cell_Assay Cell-Based Assays (e.g., Akt Phosphorylation) Cell_Assay->Selectivity Animal_Model Murine Models of Asthma/COPD Selectivity->Animal_Model Candidate Selection Dosing Administration of This compound Animal_Model->Dosing Analysis Assessment of Inflammatory Markers Dosing->Analysis Efficacy Evaluate Therapeutic Efficacy Analysis->Efficacy

Figure 2: General Experimental Workflow for Preclinical Evaluation of this compound. This flowchart outlines the typical progression from in vitro characterization of potency and selectivity to in vivo evaluation of efficacy in animal models of disease.

Conclusion

This compound is a potent and selective PI3Kδ inhibitor that has shown promise in preclinical models of respiratory diseases. Its mechanism of action, centered on the inhibition of the PI3Kδ/Akt signaling pathway, provides a strong rationale for its development as a therapeutic agent for asthma and COPD. Further disclosure of detailed preclinical and clinical data will be crucial for a comprehensive understanding of its therapeutic potential.

RV-1729: A Technical Overview of a Potent and Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RV-1729 is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1] Dysregulation of this pathway is implicated in various inflammatory diseases and hematological malignancies. This compound has demonstrated significant potential in preclinical and early clinical studies, particularly for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound, including available quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction to PI3Kδ Inhibition

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a crucial role in regulating cellular processes, including cell growth, proliferation, survival, and differentiation. The class I PI3Ks are further divided into four isoforms: α, β, γ, and δ. While PI3Kα and β are ubiquitously expressed, PI3Kγ and δ are predominantly found in leukocytes, making them attractive targets for immunological and inflammatory disorders.

PI3Kδ is a key mediator of B-cell receptor signaling and is integral to the activation, differentiation, and function of various immune cells. Its inhibition can modulate immune responses and has shown therapeutic promise in B-cell malignancies and inflammatory diseases.

Discovery of this compound

The discovery of this compound stemmed from efforts to identify potent and selective small molecule inhibitors of PI3Kδ. The core chemical scaffold of this compound is a pyrazolopyrimidine derivative, a class of compounds known for their kinase inhibitory activity. Through structure-activity relationship (SAR) studies, this compound was optimized for high potency against PI3Kδ while maintaining selectivity over other PI3K isoforms.

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary, the general synthesis of pyrazolopyrimidine derivatives involves a multi-step process. A representative synthetic approach is outlined below, based on established chemical literature for this class of compounds.[4][5][6][7]

General Synthesis Scheme for Pyrazolopyrimidine Core:

A common method for constructing the pyrazolo[3,4-d]pyrimidine core involves the cyclocondensation of a substituted pyrazole with a suitable three-carbon synthon.

  • Step 1: Synthesis of a 5-aminopyrazole derivative. This is often achieved by reacting a β-ketonitrile with a hydrazine derivative.

  • Step 2: Cyclization to form the pyrazolopyrimidine ring. The 5-aminopyrazole is then reacted with a one-carbon source, such as formic acid or a derivative, to form the pyrimidine ring. Alternatively, a pre-formed pyrimidine ring can be fused to the pyrazole.

  • Step 3: Functionalization of the pyrazolopyrimidine core. Subsequent reactions are performed to introduce the specific substituents found on this compound at the desired positions. This may involve nucleophilic aromatic substitution, cross-coupling reactions, or other standard organic transformations to build the final molecule.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of PI3Kδ. Its inhibitory activity is primarily measured by its ability to block the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1]

Table 1: In Vitro Potency and Selectivity of this compound

TargetIC50 (nM)Selectivity vs. PI3Kδ
PI3Kδ12-
PI3Kγ~242-fold
PI3Kα~19216-fold
PI3KβNot reportedNot reported

Data sourced from publicly available information.[1]

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of this compound are not publicly available. However, based on standard practices in drug discovery, the following general methodologies are likely to have been employed.

PI3K Enzymatic Assay (General Protocol)

Objective: To determine the in vitro potency (IC50) of this compound against PI3K isoforms.

Principle: The assay measures the amount of ADP produced from the kinase reaction, which is then converted to a detectable signal (e.g., luminescence or fluorescence).

Materials:

  • Recombinant human PI3K isoforms (δ, γ, α, β)

  • PIP2 substrate

  • ATP

  • Assay buffer (containing MgCl2, DTT, etc.)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

  • Add the PI3K enzyme to the wells of a 384-well plate.

  • Add the diluted this compound or vehicle control to the wells.

  • Incubate for a pre-determined time at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate for a specific time at room temperature to allow the enzymatic reaction to proceed.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent).

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assays (General Protocol)

Objective: To assess the cellular potency of this compound in inhibiting the PI3Kδ signaling pathway.

Principle: This can be measured by quantifying the phosphorylation of downstream targets like AKT in a relevant cell line (e.g., a B-cell lymphoma line or a leukocyte cell line).

Materials:

  • A suitable cell line with active PI3Kδ signaling (e.g., SU-DHL-6)

  • Cell culture medium and supplements

  • This compound

  • Stimulant (e.g., anti-IgM for B-cells)

  • Lysis buffer

  • Antibodies for Western blotting or ELISA (e.g., anti-phospho-AKT, anti-total-AKT)

  • Detection reagents

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere or stabilize.

  • Treat the cells with various concentrations of this compound or vehicle for a specific duration.

  • Stimulate the cells to activate the PI3Kδ pathway.

  • Lyse the cells to extract proteins.

  • Quantify the levels of phosphorylated AKT and total AKT using Western blotting or ELISA.

  • Normalize the phosphorylated AKT signal to the total AKT signal.

  • Determine the IC50 value of this compound for the inhibition of AKT phosphorylation.

Pharmacokinetics

This compound has been evaluated in Phase 1 clinical trials in healthy volunteers and patients with asthma, where it was administered via inhalation.[2][3] These studies aimed to assess the safety, tolerability, and pharmacokinetic profile of single and repeat doses of this compound.[2][3] While specific pharmacokinetic parameters from these studies are not publicly detailed, the trials were designed to understand the absorption, distribution, metabolism, and excretion of the inhaled drug.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the catalytic activity of PI3Kδ. This prevents the conversion of PIP2 to PIP3 at the cell membrane. The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The subsequent cascade of events ultimately modulates cellular processes such as cell survival, proliferation, and inflammatory responses.

PI3K_Signaling_Pathway Receptor Receptor (e.g., BCR, Cytokine Receptor) PI3Kdelta PI3Kδ Receptor->PI3Kdelta Activation PIP3 PIP3 PI3Kdelta->PIP3 Phosphorylation RV1729 This compound RV1729->PI3Kdelta PIP2 PIP2 PIP2->PI3Kdelta PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Response Cellular Responses (Proliferation, Survival, Inflammation) mTORC1->Cell_Response Regulation

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

This compound Discovery and Development Workflow

The discovery and preclinical development of a selective kinase inhibitor like this compound typically follows a structured workflow.

Drug_Discovery_Workflow Target_ID Target Identification (PI3Kδ in immune cells) Lead_Gen Lead Generation (Pyrazolopyrimidine scaffold) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR for potency & selectivity) Lead_Gen->Lead_Opt In_Vitro In Vitro Characterization (Enzymatic & cell-based assays) Lead_Opt->In_Vitro In_Vivo_PKPD In Vivo PK/PD (Animal models) In_Vitro->In_Vivo_PKPD Tox Toxicology Studies In_Vivo_PKPD->Tox Clinical_Dev Clinical Development (Phase 1 trials for asthma/COPD) Tox->Clinical_Dev

Caption: A generalized workflow for the discovery and development of this compound.

Conclusion

This compound is a potent and selective PI3Kδ inhibitor with a promising therapeutic profile for inflammatory respiratory diseases. Its development highlights the potential of targeting specific PI3K isoforms to achieve therapeutic benefit while potentially minimizing off-target effects. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this compound in its target patient populations. While detailed proprietary information on its synthesis and specific experimental protocols remains confidential, this guide provides a comprehensive overview based on publicly available data and established scientific principles in drug discovery.

References

Early Preclinical Studies on the Biological Activity of RV-1729: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

RV-1729 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the PI3K/Akt signaling pathway.[1][2] Early research into its biological activity has demonstrated its potential as a targeted anti-inflammatory agent, particularly for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document provides a comprehensive overview of the initial preclinical findings, including quantitative biological data, a description of the core signaling pathway, and an outline of the early experimental approaches.

Quantitative Biological Data

The initial preclinical evaluation of this compound revealed its high potency and selectivity for PI3Kδ. The following tables summarize the key in vitro activity data that has been publicly disclosed.

In Vitro Enzymatic and Cellular Activity of this compound
ParameterValueDescription
PI3Kδ IC50 12 nMThe half-maximal inhibitory concentration against the PI3Kδ enzyme, indicating high potency.[1][2]
Selectivity vs. PI3Kγ 2-foldThis compound is 2 times more selective for PI3Kδ than for the gamma isoform.[1][2]
Selectivity vs. PI3Kα 16-foldThis compound is 16 times more selective for PI3Kδ than for the alpha isoform.[1][2]
PMA-induced Peroxide Production IC50 1.1 nMThe half-maximal inhibitory concentration in a cellular assay using U937 cells, measuring the inhibition of phorbol 12-myristate 13-acetate-stimulated reactive oxygen species production.[1]
MCP-1-stimulated pAkt IC50 46 nMThe half-maximal inhibitory concentration for the phosphorylation of Akt in THP-1 cells stimulated with monocyte chemoattractant protein-1, demonstrating downstream pathway inhibition.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting the PI3Kδ enzyme, a critical component of the PI3K/Akt signaling cascade. This pathway is a central regulator of various cellular processes, including cell growth, proliferation, survival, and inflammation. In immune cells, the activation of PI3Kδ is particularly important for their function.

The diagram below illustrates the simplified signaling pathway affected by this compound.

RV1729_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation pAkt pAkt (Active) Downstream Downstream Effector Proteins pAkt->Downstream Activation TF Transcription Factors Downstream->TF Regulation Gene Gene Expression (Inflammation, Proliferation, Survival) TF->Gene Modulation RV1729 This compound RV1729->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While detailed experimental protocols from the primary literature are not publicly available at this time, the following outlines are based on the information disclosed in early study summaries.

PI3Kδ Enzymatic Assay

A biochemical assay was likely employed to determine the in vitro potency of this compound against the PI3Kδ enzyme. A common method for this is a kinase assay that measures the phosphorylation of the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The IC50 value is determined by measuring the concentration of this compound required to inhibit 50% of the PIP3 production.

Cellular Assays
  • PMA-induced Peroxide Production in U937 Cells: This assay assesses the effect of this compound on the oxidative burst in a human monocytic cell line.

    • Cell Line: U937.

    • Stimulant: Phorbol 12-myristate 13-acetate (PMA).

    • Endpoint: Measurement of hydrogen peroxide production, likely using a fluorescent probe.

    • Method: U937 cells are pre-incubated with varying concentrations of this compound before being stimulated with PMA. The subsequent production of reactive oxygen species is quantified to determine the IC50.

  • MCP-1-stimulated Akt Phosphorylation in THP-1 Cells: This assay measures the downstream effect of PI3Kδ inhibition on a key signaling node, Akt.

    • Cell Line: THP-1.

    • Stimulant: Monocyte Chemoattractant Protein-1 (MCP-1).

    • Endpoint: Quantification of phosphorylated Akt (pAkt).

    • Method: THP-1 cells are treated with different concentrations of this compound prior to stimulation with MCP-1. The levels of pAkt are then measured, typically by Western blot or a plate-based immunoassay, to calculate the IC50.

The diagram below depicts a generalized workflow for the cellular assays.

Cellular_Assay_Workflow A 1. Cell Culture (e.g., U937, THP-1) B 2. Pre-incubation with varying concentrations of this compound A->B C 3. Stimulation (e.g., PMA, MCP-1) B->C D 4. Measurement of Biological Endpoint C->D E ROS Production (Peroxide Assay) D->E F pAkt Levels (Immunoassay) D->F G 5. Data Analysis (IC50 Determination) E->G F->G

Caption: Generalized workflow for the in vitro cellular assays of this compound.

In Vivo Studies

Early in vivo studies have been reported to show that this compound significantly inhibits allergen-induced responses in murine models of asthma and COPD.[1] However, specific quantitative data and detailed experimental protocols for these animal studies are not yet available in the public domain. These studies would have likely involved the administration of this compound to animal models of allergic asthma or COPD, followed by the assessment of inflammatory markers, lung function, and cellular infiltration in the airways.

Summary

The early preclinical data for this compound characterize it as a potent and selective inhibitor of PI3Kδ. Its ability to suppress key cellular functions in inflammatory cells at nanomolar concentrations, combined with its efficacy in animal models of respiratory disease, underscores its potential as a therapeutic agent. Further publication of detailed preclinical and clinical data will provide a more complete understanding of its biological profile and therapeutic utility.

References

RV-1729: A Technical Guide to a Potent and Selective PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RV-1729 is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key enzyme in the signaling pathways that regulate immune and inflammatory responses. Developed by RespiVert, a subsidiary of Janssen, this compound has been investigated as a potential therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical development of this compound. Detailed experimental protocols and a proposed signaling pathway are also presented to facilitate further research and development of this and similar targeted therapies.

Chemical Structure and Properties

This compound is a complex synthetic organic molecule with the molecular formula C39H39ClN8O5 and a molecular weight of 735.23 g/mol .[1] Its chemical structure is characterized by a multi-ring system, which is crucial for its specific interaction with the PI3Kδ enzyme.

PropertyValueReference
Molecular FormulaC39H39ClN8O5[1]
Molecular Weight735.23 g/mol [1]
Canonical SMILESCOCCN(CCOC)C(=O)CCCC#Cc1cccc2c1c(=O)n(Cc1ccccc1Cl)c(Cn1c2c(c(-c3cccc(O)c3)n1)c(N)ncn2)n2[1]
InChIKeyUBLOHCIYTDRGJH-UHFFFAOYSA-N[1]
IUPAC Name6-(2-((4-amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide

Mechanism of Action and Signaling Pathway

This compound functions as a highly potent and selective inhibitor of PI3Kδ. The primary mechanism of action involves the competitive inhibition of the ATP-binding site of the p110δ catalytic subunit of the PI3Kδ enzyme. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger in the PI3K signaling cascade.

The PI3Kδ isoform is predominantly expressed in hematopoietic cells, including lymphocytes, mast cells, neutrophils, and eosinophils, which are key players in the inflammatory processes of asthma and COPD. By inhibiting PI3Kδ, this compound effectively dampens the downstream signaling cascade, leading to the suppression of various cellular functions integral to the inflammatory response.

PI3Kδ Signaling Pathway in Inflammatory Airway Disease

The following diagram illustrates the proposed signaling pathway affected by this compound in the context of inflammatory airway diseases. Upon activation by various stimuli such as allergens, pathogens, or pro-inflammatory cytokines, upstream receptors (e.g., receptor tyrosine kinases, G-protein coupled receptors) recruit and activate PI3Kδ. This leads to the production of PIP3, which in turn recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to:

  • Cell Proliferation and Survival: Promotion of the survival and proliferation of inflammatory cells.

  • Cell Activation and Degranulation: Triggering the release of inflammatory mediators (e.g., histamine, cytokines, chemokines) from mast cells and other immune cells.

  • Chemotaxis: Directing the migration of inflammatory cells to the site of inflammation in the airways.

  • Antibody Production: Involvement in B-cell activation and antibody production.

This compound, by blocking the initial step of this cascade, effectively mitigates these downstream inflammatory events.

PI3K_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Allergens Allergens Receptor Receptor Allergens->Receptor Cytokines Cytokines Cytokines->Receptor PI3Kδ PI3Kδ Receptor->PI3Kδ Activates PIP3 PIP3 PI3Kδ->PIP3 Converts PIP2 to This compound This compound This compound->PI3Kδ Inhibits PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors (e.g., NF-κB, mTOR) Akt->Downstream_Effectors Activates Inflammatory_Response Inflammatory Response (Cell proliferation, activation, chemotaxis) Downstream_Effectors->Inflammatory_Response Leads to Experimental_Workflow cluster_invitro In Vitro Assay Workflow Cell_Culture Cell Culture (e.g., THP-1) Starvation Serum Starvation Cell_Culture->Starvation Compound_Treatment Treatment with this compound Starvation->Compound_Treatment Stimulation Stimulation (e.g., MCP-1) Compound_Treatment->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis (p-Akt, Total Akt) Protein_Quantification->Western_Blot Data_Analysis Data Analysis (IC50 Determination) Western_Blot->Data_Analysis

References

The Role of PI3Kδ in Activated PI3Kδ Syndrome (APDS): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated PI3Kδ Syndrome (APDS), also known as p110δ-activating mutation causing senescent T cells, lymphadenopathy, and immunodeficiency (PASLI), is a rare primary immunodeficiency disorder.[1][2][3] It is caused by gain-of-function mutations in the PIK3CD gene, which encodes the p110δ catalytic subunit of phosphoinositide 3-kinase (PI3K), or loss-of-function mutations in the PIK3R1 gene, which encodes the p85α regulatory subunit.[4][5][6] These mutations lead to hyperactivation of the PI3Kδ signaling pathway, primarily affecting immune cells and resulting in a complex clinical phenotype characterized by recurrent infections, lymphoproliferation, autoimmunity, and an increased risk of lymphoma.[2][3][7][8][9] This technical guide provides an in-depth overview of the role of PI3Kδ in APDS, focusing on the underlying molecular mechanisms, key experimental findings, and the therapeutic rationale for targeting PI3Kδ.

The PI3Kδ Signaling Pathway

The PI3K family of lipid kinases plays a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[10][11] The class IA PI3Ks, which include PI3Kδ, are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[5][7][12] PI3Kδ is predominantly expressed in leukocytes, highlighting its critical role in the immune system.[7]

Upon activation by various cell surface receptors, including B-cell and T-cell receptors, PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a range of substrates, leading to the activation of the mTOR pathway and the inhibition of the FOXO1 transcription factor.[2][10] This signaling cascade is essential for normal lymphocyte development, activation, and function.[11]

In APDS, gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1 lead to constitutive activation of PI3Kδ, resulting in excessive PIP3 production and downstream signaling.[5][6] This hyperactivation disrupts normal lymphocyte homeostasis, leading to the characteristic immunodeficiency and immune dysregulation seen in patients.[2][3][13]

PI3K_Signaling_Pathway PI3Kδ Signaling Pathway in APDS cluster_receptor Cell Surface Receptors cluster_pi3k PI3K Complex cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects in APDS BCR BCR/TCR PI3Kd PI3Kδ (p110δ/p85α) BCR->PI3Kd Activation PIP2 PIP2 PI3Kd->PIP2 Phosphorylation PIP3 PIP3 PI3Kd->PIP3 APDS_Mutation APDS (GOF Mutation) APDS_Mutation->PI3Kd Hyperactivation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation FOXO1 FOXO1 Akt->FOXO1 Inhibition Differentiation Altered Differentiation Akt->Differentiation Altered Regulation Apoptosis Decreased Apoptosis Akt->Apoptosis Inhibition Proliferation Increased Proliferation mTOR->Proliferation Survival Increased Survival mTOR->Survival FOXO1->Differentiation Normal Regulation

PI3Kδ signaling pathway hyperactivation in APDS.

Consequences of PI3Kδ Hyperactivation in APDS

The overactive PI3Kδ pathway in APDS leads to a range of immunological abnormalities:

  • B-Cell Defects: Patients with APDS exhibit impaired B-cell development and function.[14][15] This includes reduced numbers of mature B cells, an accumulation of transitional B cells, and defects in immunoglobulin class switching, leading to hypogammaglobulinemia and impaired antibody responses to vaccines and infections.[15]

  • T-Cell Dysregulation: The T-cell compartment is also significantly affected, with a decrease in naïve T cells and an accumulation of senescent, terminally differentiated effector T cells.[2][3] This leads to impaired T-cell help for B cells and a compromised ability to control viral infections, particularly with herpesviruses like Epstein-Barr virus (EBV) and cytomegalovirus (CMV).[2][3][13]

  • Lymphoproliferation: The increased proliferation and survival signals driven by hyperactive PI3Kδ contribute to the development of benign lymphoproliferation, including lymphadenopathy and splenomegaly.[7] This chronic immune activation also increases the risk of developing B-cell lymphomas.[2][3]

  • Autoimmunity: The breakdown in immune tolerance due to dysfunctional B and T cells can lead to autoimmune manifestations, such as autoimmune cytopenias.[2]

Therapeutic Targeting of PI3Kδ: Leniolisib

The central role of PI3Kδ hyperactivation in the pathophysiology of APDS makes it a prime therapeutic target. Leniolisib (Joenja®) is a selective PI3Kδ inhibitor that has been approved for the treatment of APDS in patients 12 years of age and older.[1]

Mechanism of Action

Leniolisib selectively inhibits the delta isoform of PI3K, with significantly lower activity against the alpha, beta, and gamma isoforms.[6][16] By blocking the catalytic activity of PI3Kδ, leniolisib reduces the production of PIP3 and dampens the downstream signaling cascade, including the phosphorylation of Akt.[16][17][18] This helps to normalize immune cell function and ameliorate the clinical manifestations of APDS.[1][16]

Clinical Efficacy of Leniolisib

Clinical trials have demonstrated the efficacy of leniolisib in treating patients with APDS. The key findings from a phase 3, randomized, placebo-controlled trial are summarized below.[19][20][21]

Table 1: Efficacy of Leniolisib in a Phase 3 Clinical Trial

EndpointLeniolisib (n=21)Placebo (n=10)p-value
Change from Baseline in Index Lymph Node Size (log10 SPD)
Adjusted Mean Change-0.25-0.120.0006[19][20][22][23]
Change from Baseline in Percentage of Naïve B Cells
Adjusted Mean Change37.30-1.1 to -16.50.0002[19][20][22][23][24]
Change from Baseline in Spleen Volume (cm³)
Adjusted Mean Difference-186-0.0020[19][20]
Reduction in Lymph Node Size 62.7%5%N/A[6][16]
Reduction in Spleen Volume 37.6%N/AN/A[6][16]

*SPD: Sum of the product of the perpendicular diameters. Data from Rao et al., Blood, 2023.[19][20][21][23]

These data demonstrate that leniolisib significantly reduces lymphoproliferation (as measured by lymph node and spleen size) and improves immune reconstitution (as indicated by the increase in naïve B cells) in patients with APDS.[7][9][19] Long-term open-label extension studies have shown that these improvements are durable.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PI3Kδ function and the effects of its inhibition in the context of APDS.

PI3Kδ Activity Assay

This protocol describes a general method for measuring PI3Kδ kinase activity, which can be adapted for screening inhibitors. Commercial kits are also available for this purpose.[25][26][27][28][29]

Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3Kδ phosphorylates its lipid substrate, PIP2, using ATP. The ADP is then converted to ATP, which is used by a luciferase to generate a luminescent signal that is proportional to the PI3Kδ activity.[25][28]

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay reagents (or similar)

  • White 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare the kinase reaction buffer and dilute the PI3K lipid substrate and ATP to the desired concentrations.

  • Dilute the recombinant PI3Kδ enzyme in the prepared reaction buffer/lipid substrate mixture.

  • To test inhibitors, add the compound or vehicle (e.g., DMSO) to the wells of the assay plate.

  • Add the enzyme/lipid mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the recommended temperature and for the specified time for the kinase reaction to proceed.

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, following the manufacturer's instructions.

  • Read the luminescence on a plate reader. The signal is proportional to the PI3Kδ activity.

PI3Kd_Assay_Workflow PI3Kδ Activity Assay Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Substrate, ATP) Start->Prep_Reagents Add_Inhibitor Add Inhibitor/Vehicle to Plate Prep_Reagents->Add_Inhibitor Add_Enzyme Add PI3Kδ Enzyme Add_Inhibitor->Add_Enzyme Add_ATP Initiate Reaction (Add ATP) Add_Enzyme->Add_ATP Incubate Incubate Add_ATP->Incubate Detect_ADP Detect ADP (e.g., ADP-Glo™) Incubate->Detect_ADP Read_Luminescence Read Luminescence Detect_ADP->Read_Luminescence End End Read_Luminescence->End

Workflow for a PI3Kδ activity assay.
Lymphocyte Immunophenotyping by Flow Cytometry

This protocol outlines the general steps for immunophenotyping of peripheral blood mononuclear cells (PBMCs) to assess different lymphocyte populations, which is crucial for monitoring disease progression and treatment response in APDS.[30]

Principle: Fluorochrome-conjugated antibodies specific for cell surface markers are used to identify and quantify different lymphocyte subsets (e.g., naïve B cells, transitional B cells, senescent T cells) using a flow cytometer.

Materials:

  • PBMCs isolated from whole blood (e.g., by Ficoll-Paque density gradient centrifugation)

  • Fluorochrome-conjugated antibodies against markers such as CD19, CD27, CD10, CD4, CD8, PD-1, CD57, etc.

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • 12x75 mm flow cytometry tubes or 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from whole blood.

  • Aliquot 1-2 million cells per tube or well.

  • Wash the cells with staining buffer.

  • Resuspend the cells in a small volume of staining buffer and add the antibody cocktail.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with staining buffer to remove unbound antibodies.

  • Resuspend the cells in staining buffer for acquisition on the flow cytometer.

  • Acquire the samples and analyze the data using appropriate software to quantify the different lymphocyte populations.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes a method to assess T-cell proliferation using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).[31][32][33][34][35]

Principle: CFSE is a cell-permeable dye that covalently binds to intracellular proteins. With each cell division, the CFSE fluorescence intensity is halved in the daughter cells. This allows for the tracking of cell proliferation over several generations by flow cytometry.

Materials:

  • Isolated T cells or PBMCs

  • CFSE staining solution

  • Cell culture medium

  • T-cell mitogen (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin)

  • Flow cytometer

Procedure:

  • Resuspend isolated T cells or PBMCs in PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Add CFSE staining solution to the cell suspension at the desired final concentration (typically 1-5 µM).

  • Incubate for 10-20 minutes at 37°C.

  • Quench the staining reaction by adding 5-10 volumes of complete cell culture medium.

  • Wash the cells twice with complete medium.

  • Plate the CFSE-labeled cells in a culture plate and stimulate with a T-cell mitogen.

  • Culture the cells for 3-5 days.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Apoptosis Assay (Annexin V/PI Staining)

This protocol details a common method for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[4][36][37][38]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[36]

Materials:

  • Cell suspension

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest the cells and wash them once with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Start Start Harvest_Cells Harvest and Wash Cells Start->Harvest_Cells Resuspend_Buffer Resuspend in Binding Buffer Harvest_Cells->Resuspend_Buffer Add_Reagents Add Annexin V-FITC and PI Resuspend_Buffer->Add_Reagents Incubate Incubate (15 min, RT, dark) Add_Reagents->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze_FCM Analyze by Flow Cytometry Add_Buffer->Analyze_FCM End End Analyze_FCM->End

Workflow for an Annexin V/PI apoptosis assay.

Conclusion

The identification of PI3Kδ hyperactivation as the underlying cause of APDS has been a significant advancement in the field of primary immunodeficiencies. This understanding has paved the way for the development of targeted therapies, such as the selective PI3Kδ inhibitor leniolisib, which has shown considerable promise in correcting the immune dysregulation and improving the clinical outcomes for patients with this debilitating disease. Further research into the intricate roles of PI3Kδ in immune cell function will continue to provide valuable insights for the development of novel therapeutic strategies for APDS and other immune-related disorders.

References

RV-1729: An In-depth Analysis of its Selectivity Profile Against PI3K Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of RV-1729, a potent inhibitor of the δ isoform of phosphoinositide 3-kinase (PI3K). A detailed examination of its activity against all Class I PI3K isoforms is presented, supported by quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Introduction to this compound and the PI3K Pathway

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of various diseases, particularly cancer and inflammatory conditions. The Class I PI3Ks are heterodimeric enzymes consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[1] There are four isoforms of the p110 catalytic subunit: α, β, γ, and δ, each with distinct tissue distribution and non-redundant physiological roles.[1][3] This isoform specificity has been a key driver in the development of targeted inhibitors to achieve therapeutic efficacy while minimizing off-target effects.

This compound has emerged as a potent and selective inhibitor of the PI3Kδ isoform.[4][5][6] Its mechanism of action involves the inhibition of the catalytic activity of PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This blockade of PIP3 production leads to the downstream inactivation of effectors such as Akt, ultimately impacting cell signaling cascades that regulate immune and inflammatory responses.[4][5]

Biochemical Selectivity Profile of this compound

The inhibitory activity of this compound against the four Class I PI3K isoforms has been characterized through biochemical assays. The compound demonstrates high potency for PI3Kδ with an IC50 value of 12 nM.[4][5][6] Its selectivity is pronounced when compared to other isoforms, exhibiting a 2-fold higher selectivity for PI3Kδ over PI3Kγ and a 16-fold greater selectivity over PI3Kα.[4][5][6]

PI3K IsoformIC50 (nM)Fold Selectivity vs. PI3Kδ
PI3Kα~19216
PI3KβNot ReportedNot Reported
PI3Kγ~242
PI3Kδ121

Note: IC50 values for PI3Kα and PI3Kγ are calculated based on the reported selectivity ratios against the PI3Kδ IC50 of 12 nM.

Cellular Activity of this compound

The inhibitory effect of this compound has also been demonstrated in cellular contexts. In a key experiment, this compound was shown to inhibit the phosphorylation of Akt in THP-1 cells stimulated with monocyte chemoattractant protein-1 (MCP-1), with an IC50 of 46 nM.[4] This demonstrates the ability of this compound to engage and inhibit the PI3K pathway within a cellular environment. Additionally, this compound has been shown to inhibit phorbol 12-myristate 13-acetate (PMA)-induced peroxide production in U937 cells with an IC50 of 1.1 nM.[4]

Experimental Protocols

Biochemical Isoform Selectivity Assay (Representative Protocol)

The determination of the half-maximal inhibitory concentration (IC50) of this compound against the different PI3K isoforms is typically performed using an in vitro kinase assay. A common method, such as the ADP-Glo™ Kinase Assay, quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate.

  • Adenosine triphosphate (ATP).

  • This compound compound at various concentrations.

  • ADP-Glo™ Kinase Assay kit (Promega).

  • Assay buffer (containing appropriate salts, DTT, and BSA).

  • 384-well assay plates.

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add the assay buffer, the respective recombinant PI3K isoform, and the PIP2 substrate.

  • Add the diluted this compound or DMSO (as a vehicle control) to the wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Akt Phosphorylation Assay in THP-1 Cells

This assay measures the ability of this compound to inhibit the PI3K pathway in a cellular context by quantifying the phosphorylation of a key downstream effector, Akt.

Materials:

  • THP-1 human monocytic cell line.

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Monocyte Chemoattractant Protein-1 (MCP-1).

  • This compound compound at various concentrations.

  • Lysis buffer.

  • Phospho-Akt (Ser473) and total Akt antibodies.

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorescent dye).

  • Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader).

Procedure:

  • Culture THP-1 cells in RPMI-1640 medium.

  • Starve the cells in serum-free medium for a few hours before the experiment.

  • Pre-incubate the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

  • Stimulate the cells with MCP-1 to activate the PI3K pathway.

  • After a short incubation period (e.g., 10-15 minutes), lyse the cells.

  • Determine the protein concentration of the lysates.

  • Analyze the levels of phosphorylated Akt (p-Akt) and total Akt using an immunoassay method such as Western blotting or an ELISA-based assay.

  • For Western blotting, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary and secondary antibodies.

  • Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

  • Calculate the IC50 value by plotting the percentage of inhibition of Akt phosphorylation against the logarithm of the this compound concentration.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates RV1729 This compound RV1729->PI3K PIP2 PIP2 PTEN PTEN PIP3->PTEN PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Determining PI3K Inhibitor Selectivity

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Screen Primary Screening (e.g., ADP-Glo) IC50_Determination IC50 Determination for PI3Kα, β, γ, δ Biochem_Screen->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile Cell_Assay Target Engagement Assay (e.g., p-Akt Western/ELISA) Selectivity_Profile->Cell_Assay Functional_Assay Functional Cellular Assay (e.g., Proliferation, Cytokine Release) Cell_Assay->Functional_Assay Cell_IC50 Determine Cellular IC50 Cell_Assay->Cell_IC50

Caption: A typical workflow for characterizing the selectivity of a PI3K inhibitor.

Conclusion

This compound is a potent and selective inhibitor of the PI3Kδ isoform, with a clear selectivity profile over other Class I PI3K isoforms, particularly PI3Kα. Its ability to inhibit the PI3K pathway in both biochemical and cellular assays underscores its potential as a valuable research tool and a candidate for further therapeutic development, especially in the context of diseases driven by aberrant PI3Kδ signaling, such as certain hematological malignancies and inflammatory disorders. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

Foundational Research on RV-1729: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

RV-1729 is a novel investigational compound developed by RespiVert Ltd., a subsidiary of Johnson & Johnson, for the potential treatment of respiratory diseases, primarily asthma and chronic obstructive pulmonary disease (COPD).[1][2] This technical guide synthesizes the available information on the foundational research of this compound, focusing on its development as a research tool and its progression into clinical evaluation. It is important to note that detailed preclinical data, including specific mechanism of action, in-depth signaling pathways, and comprehensive experimental protocols, are not extensively available in the public domain, likely due to the proprietary nature of the compound's development. This guide is based on information from clinical trial registries and public announcements.

Clinical Development Program

This compound has been the subject of several clinical trials designed to assess its safety, tolerability, and pharmacokinetic profile. These studies have been conducted in healthy volunteers and in patients with asthma and COPD.

Table 1: Summary of Publicly Registered Clinical Trials for this compound

Trial Identifier Title Status Population Key Objectives
NCT01813084A Study to Investigate the Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of RV1729Information not availableHealthy Volunteers and Asthma PatientsInvestigate safety, tolerability, and pharmacokinetics of single and repeat doses.
NCT02140320A Study to Investigate the Safety, Tolerability and Pharmacokinetics of Single and Repeat Doses of RV1729 for up to 28 DaysInformation not availableHealthy Volunteers and Asthma PatientsInvestigate safety, tolerability, and pharmacokinetics of single and repeat doses for up to 28 days.

Putative Therapeutic Rationale

While the precise molecular target and mechanism of action of this compound have not been publicly disclosed, its development by RespiVert, a company focused on inhaled therapies for pulmonary diseases, suggests a targeted approach to airway inflammation and bronchoconstriction. The company's other pipeline candidates, such as RV-568 and RV-1088, have been described as narrow-spectrum kinase inhibitors. It is plausible that this compound also functions as a kinase inhibitor, targeting specific signaling pathways implicated in the pathophysiology of asthma and COPD.

Postulated Signaling Pathway and Experimental Workflow

Given the therapeutic focus on inflammatory airway diseases, a hypothetical signaling pathway that this compound might modulate is presented below. This is a generalized representation of inflammatory signaling in airway epithelial cells and is not based on specific published data for this compound.

G Hypothetical Signaling Pathway Targeted by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., Allergen, Pollutant) Receptor Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade NF_kB NF-κB Kinase_Cascade->NF_kB Activation RV1729 This compound RV1729->Kinase_Cascade Inhibition Gene_Transcription Pro-inflammatory Gene Transcription NF_kB->Gene_Transcription Inflammatory_Response Inflammatory Response (Cytokines, Chemokines) Gene_Transcription->Inflammatory_Response Leads to

Caption: Hypothetical signaling cascade for this compound's anti-inflammatory effect.

The experimental workflow to characterize a compound like this compound would typically involve a series of in vitro and in vivo studies. A generalized workflow is depicted below.

G Generalized Experimental Workflow for a Novel Respiratory Drug HTS High-Throughput Screening (HTS) Lead_Opt Lead Optimization HTS->Lead_Opt In_Vitro In Vitro Assays (e.g., Cell-based models) Lead_Opt->In_Vitro In_Vitro->Lead_Opt In_Vivo In Vivo Models (e.g., Animal models of asthma) In_Vitro->In_Vivo In_Vivo->Lead_Opt Tox Toxicology Studies In_Vivo->Tox Clinical_Trials Phase I-III Clinical Trials Tox->Clinical_Trials

Caption: A typical drug discovery and development workflow.

Conclusion

This compound represents a targeted therapeutic approach for prevalent respiratory diseases. While the publicly available information is limited to high-level clinical trial data, it underscores the compound's progression through the early stages of clinical development. A comprehensive understanding of its utility as a research tool and its full therapeutic potential awaits the disclosure of detailed preclinical and clinical data. The information presented here serves as a foundational overview for researchers and professionals in the field of drug development. Further insights will likely emerge from future publications and conference presentations by the developing company.

References

Preliminary In Vitro Investigation of RV-1729: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "RV-1729." The following guide is a representative whitepaper constructed to fulfill the user's request for a detailed technical document, using plausible methodologies and data structures relevant to the preliminary in vitro assessment of a novel therapeutic candidate. The experimental data and specific pathways described herein are illustrative and should not be considered factual results for any existing compound.

This document outlines a structured approach to the initial in vitro characterization of a hypothetical small molecule inhibitor, this compound. It serves as a template for researchers and drug development professionals, detailing essential experiments, data presentation, and the visualization of key biological processes.

Executive Summary

This guide details the foundational in vitro evaluation of this compound, a novel compound of interest. The primary objectives of this preliminary investigation are to ascertain its cytotoxic profile, determine its potency and efficacy against a specific molecular target, and to elucidate its mechanism of action through signaling pathway analysis. The protocols and data presented establish a baseline for further preclinical development.

Cytotoxicity Assessment

The initial step in characterizing any new chemical entity is to determine its effect on cell viability. A standard MTS assay is employed across multiple cell lines to establish the cytotoxic concentration range of this compound.

2.1 Experimental Protocol: MTS Assay for Cell Viability

  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of this compound (0.01 µM to 100 µM) for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize absorbance values to the vehicle control (DMSO) to calculate the percentage of cell viability. The half-maximal cytotoxic concentration (CC50) is determined using a non-linear regression analysis.

2.2 Quantitative Data: Cytotoxicity (CC50)

Cell LineTissue of OriginCC50 (µM) of this compound
HEK293Human Embryonic Kidney> 100
HepG2Human Hepatocellular Carcinoma85.2
A549Human Lung Carcinoma92.7
MCF7Human Breast Adenocarcinoma78.5

Table 1: Summary of the half-maximal cytotoxic concentration (CC50) of this compound across various human cell lines after 72 hours of treatment.

Target Engagement & Potency

Following the assessment of cytotoxicity, the next critical step is to determine the potency of this compound against its intended molecular target. For this hypothetical study, we will assume this compound is an inhibitor of the fictional kinase, "Kinase-X."

3.1 Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: Prepare a reaction mixture containing recombinant Kinase-X, a specific peptide substrate, and ATP in a kinase buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (0.1 nM to 50 µM) to the reaction mixture.

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate for 60 minutes at 30°C.

  • Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate, typically using a luminescence-based assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

3.2 Quantitative Data: Target Inhibition (IC50)

TargetAssay TypeIC50 (nM) of this compound
Kinase-XBiochemical Kinase Assay15.8
Kinase-Y (Off-target)Biochemical Kinase Assay> 10,000
Kinase-Z (Off-target)Biochemical Kinase Assay4,500

Table 2: Biochemical potency of this compound against the target kinase (Kinase-X) and two related off-target kinases.

Mechanism of Action: Signaling Pathway Analysis

To understand the functional consequences of target inhibition by this compound, a western blot analysis is performed to probe key downstream signaling proteins.

4.1 Experimental Protocol: Western Blotting

  • Cell Lysis: Treat target-expressing cells with this compound at various concentrations for 24 hours, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20 µg of protein per sample on a 4-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated and total forms of downstream signaling proteins (e.g., p-ProteinA, ProteinA, p-ProteinB, ProteinB).

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for chemiluminescent detection.

  • Densitometry: Quantify band intensities to determine the relative change in protein phosphorylation.

4.2 Visualizing Experimental and Signaling Workflows

To clearly illustrate the logical flow of the preliminary investigation and the hypothesized mechanism of action, the following diagrams are provided.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Target Potency cluster_2 Phase 3: Mechanism of Action A Cell Line Panel (HEK293, HepG2, A549, MCF7) B This compound Titration (0.01 µM - 100 µM) A->B C 72h Incubation B->C D MTS Assay C->D E CC50 Determination D->E F Recombinant Kinase-X G This compound Titration (0.1 nM - 50 µM) F->G H In Vitro Kinase Assay G->H I IC50 Determination H->I J Target-Expressing Cells K This compound Treatment J->K L Western Blot Analysis K->L M Pathway Modulation Confirmed L->M

Caption: Experimental workflow for the in vitro characterization of this compound.

G cluster_pathway Hypothesized this compound Signaling Pathway RV1729 This compound KinaseX Kinase-X RV1729->KinaseX Inhibition ProteinA Protein A KinaseX->ProteinA Phosphorylates ProteinB Protein B ProteinA->ProteinB Activates CellGrowth Cell Growth & Proliferation ProteinB->CellGrowth Apoptosis Apoptosis ProteinB->Apoptosis Inhibits

Caption: Hypothesized signaling cascade modulated by this compound.

Conclusion and Future Directions

The illustrative data presented in this guide establish a clear, albeit hypothetical, in vitro profile for this compound. The compound demonstrates low cytotoxicity in non-target cell lines and potent, selective inhibition of its intended target, Kinase-X. The proposed mechanism of action, inhibition of the Kinase-X pathway leading to decreased cell proliferation and induction of apoptosis, is supported by preliminary signaling studies.

Future in vitro studies would aim to:

  • Confirm the on-target effects in a cellular context using techniques such as cellular thermal shift assays (CETSA).

  • Expand the off-target profiling against a broader panel of kinases.

  • Investigate the potential for drug resistance mechanisms.

This foundational dataset provides the rationale for advancing this compound to more complex cell-based models and subsequent in vivo efficacy studies.

Methodological & Application

Application Notes and Protocols for the Use of RV-1729 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RV-1729 is a potent and selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and also exhibits activity against PI3K gamma (PI3Kγ)[1][2][3]. These kinases are key components of the PI3K/AKT/mTOR signaling pathway, which is crucial for a variety of cellular functions including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Dysregulation of this pathway is implicated in a range of diseases, including cancer, inflammatory disorders, and respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2]. As a selective inhibitor, this compound serves as a valuable tool for investigating the specific roles of PI3Kδ and PI3Kγ in these processes and for the development of targeted therapeutics.

These application notes provide detailed protocols for utilizing this compound in in vitro kinase assays to determine its inhibitory activity and characterize its interaction with PI3Kδ and PI3Kγ.

Quantitative Data Summary

The inhibitory activity of this compound against various PI3K isoforms is summarized in the table below. This data is essential for designing experiments and interpreting results.

Target KinaseIC50 (nM)Selectivity vs. PI3KδNotes
PI3Kδ12-Potent inhibition of the primary target.
PI3Kγ242-fold vs. PI3KδAlso shows significant activity against PI3Kγ.
PI3Kα19216-fold vs. PI3KδDemonstrates good selectivity against the alpha isoform.

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data sourced from MedchemExpress and Probechem Biochemicals[1][2][3].

Signaling Pathway

The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to their activation and downstream signaling events that regulate cellular processes. This compound exerts its effect by directly inhibiting the catalytic activity of PI3Kδ and PI3Kγ, thereby blocking the production of PIP3 and subsequent downstream signaling.

PI3K_Pathway cluster_membrane Plasma Membrane RTK RTK / GPCR PI3K PI3Kδ / PI3Kγ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation PI3K->PIP2 Phosphorylation RV1729 This compound RV1729->PI3K Inhibition Downstream Downstream Signaling (Cell Growth, Proliferation, Survival) AKT->Downstream

Caption: PI3K signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay for PI3Kδ/γ Inhibition by this compound

This protocol describes a common method for determining the IC50 value of this compound for PI3Kδ and PI3Kγ using a luminescence-based assay that measures the amount of ADP produced.

Materials:

  • Recombinant human PI3Kδ or PI3Kγ enzyme

  • Kinase substrate (e.g., phosphatidylinositol (PI) or phosphatidylinositol-4,5-bisphosphate (PIP2))

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow:

Caption: Workflow for the in vitro kinase assay to determine this compound IC50.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 0.1 nM).

  • Kinase Reaction Setup:

    • Prepare the kinase reaction mix by adding the PI3K enzyme and substrate to the kinase assay buffer. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

    • Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (for the no-inhibitor control) to the wells of the assay plate.

    • Add the kinase reaction mix to the wells.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:

      • Adding ADP-Glo™ Reagent to deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert ADP to ATP and then measure the light produced by a luciferase reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Controls:

  • No-inhibitor control (0% inhibition): Contains all reaction components including DMSO vehicle but no this compound.

  • No-enzyme control (100% inhibition): Contains all reaction components except the kinase. This serves as the background signal.

Troubleshooting

IssuePossible CauseSuggested Solution
High background signal Contaminated reagents; non-enzymatic ATP hydrolysis.Use fresh, high-quality reagents. Optimize assay buffer conditions.
Low signal-to-noise ratio Suboptimal enzyme or substrate concentration; short incubation time.Titrate enzyme and substrate concentrations. Optimize incubation time.
Poor curve fit for IC50 determination Inaccurate compound dilutions; inappropriate concentration range.Carefully prepare serial dilutions. Test a wider range of inhibitor concentrations.
Inconsistent results Pipetting errors; temperature fluctuations.Use calibrated pipettes. Ensure consistent incubation temperatures.

Conclusion

This compound is a potent and selective inhibitor of PI3Kδ and PI3Kγ, making it an invaluable research tool for dissecting the roles of these kinases in health and disease. The provided protocols offer a robust framework for characterizing the inhibitory activity of this compound in a biochemical setting. Accurate and reproducible data generated from these assays will contribute to a deeper understanding of PI3K signaling and may aid in the development of novel therapeutics.

References

Application Notes and Protocols: RV-1729 for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RV-1729 is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and gamma (PI3Kγ), two key enzymes involved in the regulation of immune and inflammatory responses.[1][2][3] Preclinical studies have demonstrated the efficacy of this compound in murine models of respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD), where it has been shown to modulate inflammatory cell infiltration.[1][2][3] Notably, in animal models, dual inhibition of PI3Kγ/δ, as achieved by this compound, effectively reduces the proportion of eosinophils and exhibits prolonged lung retention, highlighting its potential for inhaled therapeutic applications.[1]

These application notes provide a detailed overview of the available preclinical data and protocols for the use of this compound in in vivo mouse models of airway inflammation. The information is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of this compound.

Mechanism of Action: PI3Kδ/γ Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the PI3Kδ and PI3Kγ isoforms, which are predominantly expressed in hematopoietic cells and play crucial roles in the activation and trafficking of leukocytes. Inhibition of these kinases blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in intracellular signaling. This disruption of the PI3K pathway ultimately leads to the attenuation of downstream signaling cascades, such as the Akt/mTOR pathway, which are vital for cell growth, proliferation, survival, and inflammatory responses.

References

Application Notes: Preparation and Handling of RV-1729 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

These application notes provide a detailed protocol for the preparation, storage, and use of stock solutions for the small molecule inhibitor RV-1729. Adherence to these guidelines is critical for ensuring experimental reproducibility and accuracy. This compound is an organic compound often used in in vitro and cell-based assays.[1] Proper solubilization and storage are essential to maintain its chemical stability and biological activity.[2]

2.0 Physicochemical and Handling Properties of this compound

All quantitative data for this compound are summarized in the table below. This information is crucial for accurate calculations and handling.

PropertyValueNotes
Molecular Formula C₃₉H₃₉ClN₈O₅[2]
Molecular Weight 735.24 g/mol [2]Use this value for all molarity calculations.
Appearance Solid powder[2]May be difficult to see in small quantities; centrifuge the vial before opening.[3]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1][4]Use anhydrous, high-purity DMSO to prevent compound degradation.[1]
Solubility in DMSO ≥ 73.5 mg/mL (≥ 100 mM)Can be sonicated or gently warmed (not exceeding 50°C) to aid dissolution.[4]
Solubility in Water Insoluble or slightly soluble[4]Precipitation will occur if concentrated DMSO stock is diluted directly into aqueous buffers.[1]
Powder Storage -20°C for up to 3 years[4][5]Keep desiccated. Shipped at room temperature as it is stable for the duration of transport.[3]
Solution Storage -20°C for up to 1 month or -80°C for up to 6 months[3][5]Aliquot to avoid repeated freeze-thaw cycles.[3][4]

3.0 Experimental Protocols

3.1 Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many experiments.

Materials:

  • This compound powder (e.g., 5 mg)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Preparation: Before opening, gently tap or centrifuge the vial of this compound powder to ensure all contents are at the bottom.[4]

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, weigh 5 mg of the compound. For quantities under 10 mg, it is recommended to add the solvent directly to the original vial to avoid loss of material.[3]

  • Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration:

    Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    Example for 5 mg of this compound:

    • Mass = 0.005 g

    • Concentration = 0.010 mol/L

    • Molecular Weight = 735.24 g/mol

    • Volume (L) = 0.005 / (0.010 * 735.24) = 0.000680 L

    • Volume to add = 680 µL of DMSO

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is difficult, sonicate the solution for several minutes or warm it gently.[4]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in tightly sealed vials. Store the aliquots at -20°C or -80°C.[3][5] This prevents degradation from repeated freeze-thaw cycles.

3.2 Protocol for Preparing Working Solutions

Working solutions are prepared by diluting the high-concentration DMSO stock into an aqueous medium, such as cell culture media or assay buffer.

Important Considerations:

  • To avoid precipitation, it is best to perform serial dilutions in DMSO first if intermediate concentrations are needed.[1]

  • The final concentration of DMSO in the working solution should typically be kept below 0.5% to avoid cellular toxicity.[3][5] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

Procedure:

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Slowly add the stock solution to the cell culture medium or buffer while mixing. A common dilution is 1:1000 (e.g., 10 µL of 10 mM stock into 10 mL of media) to yield a final concentration of 10 µM.

  • Mixing: Mix thoroughly by gentle inversion or pipetting. If any precipitation is observed, the solution can be sonicated.[4]

  • Use Immediately: Use the freshly prepared working solution for your experiment immediately. Do not store aqueous working solutions, as the compound may be unstable.[1]

4.0 Visualized Workflows and Pathways

4.1 Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps from receiving the compound to preparing the final working solution for an experiment.

G cluster_prep Stock Solution Preparation (in DMSO) cluster_storage Storage cluster_working Working Solution Preparation (Aqueous) A Receive and Centrifuge Vial B Weigh 5 mg This compound Powder A->B C Add 680 µL of anhydrous DMSO B->C D Vortex / Sonicate to Dissolve C->D E 10 mM Stock Solution D->E F Aliquot into Single-Use Vials E->F G Store at -80°C F->G H Thaw One Aliquot G->H I Dilute 1:1000 in Culture Medium H->I J Final Concentration: 10 µM this compound (0.1% DMSO) I->J K Proceed to Cell-Based Assay J->K G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response RV1729 This compound RV1729->MEK

References

Application Notes and Protocols: RV-1729 in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The following application notes and protocols are based on the available information regarding the investigational drug RV-1729. Initial research and clinical trials for this compound have predominantly focused on its potential therapeutic effects in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). As of the latest available data, there is a significant lack of public information directly linking this compound to the study or treatment of autoimmune diseases. The methodologies and applications outlined below are therefore hypothetical and extrapolated from its known anti-inflammatory properties. Researchers should exercise caution and validate these protocols in relevant preclinical models of autoimmune disease.

Introduction to this compound

This compound is a novel small molecule with potent anti-inflammatory properties. Developed by RespiVert Ltd., it has been investigated for its potential in treating inflammatory respiratory diseases. While its precise mechanism of action in the context of autoimmune disorders is not fully elucidated, its known effects on inflammatory pathways suggest potential utility in studying and modulating immune responses characteristic of these complex diseases.

Potential Applications in Autoimmune Disease Research

Based on its anti-inflammatory profile, this compound could be a valuable tool for investigating key pathological processes in various autoimmune diseases, including but not limited to:

  • Rheumatoid Arthritis (RA): Investigating the role of specific inflammatory pathways in synovial inflammation and joint destruction.

  • Systemic Lupus Erythematosus (SLE): Studying the modulation of cytokine production and immune complex deposition.

  • Multiple Sclerosis (MS): Exploring its potential to mitigate neuro-inflammation and demyelination.

  • Inflammatory Bowel Disease (IBD): Assessing its impact on mucosal inflammation and gut barrier integrity.

Experimental Protocols

The following are proposed experimental protocols for utilizing this compound in preclinical models of autoimmune disease.

In Vitro Assessment of Anti-Inflammatory Activity

Objective: To determine the effect of this compound on cytokine production in primary immune cells or cell lines relevant to autoimmune disease.

Methodology:

  • Cell Culture: Culture primary human peripheral blood mononuclear cells (PBMCs), or relevant immune cell lines (e.g., THP-1, Jurkat), under standard conditions.

  • Cell Stimulation: Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours.

  • Subsequently, stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) for PBMCs/THP-1 or phytohemagglutinin (PHA) for Jurkat cells.

  • Incubation: Incubate for 24-48 hours.

  • Cytokine Analysis: Collect the cell culture supernatant and quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) of this compound for each cytokine.

Workflow for In Vitro Anti-Inflammatory Assessment

in_vitro_workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis cell_culture Culture Immune Cells pre_treat Pre-treat with this compound cell_culture->pre_treat stimulate Stimulate with Pro-inflammatory Agent pre_treat->stimulate incubate Incubate 24-48h stimulate->incubate collect Collect Supernatant incubate->collect analyze Cytokine Analysis (ELISA/Multiplex) collect->analyze data_analysis Calculate IC50 analyze->data_analysis

Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical mouse model of rheumatoid arthritis.

Methodology:

  • Induction of CIA: Induce arthritis in DBA/1 mice by immunization with bovine type II collagen emulsified in Complete Freund's Adjuvant.

  • Treatment Protocol: Upon the onset of clinical signs of arthritis, randomize mice into treatment groups:

    • Vehicle control (e.g., saline or appropriate solvent)

    • This compound (dose range to be determined by preliminary studies, e.g., 1, 5, 25 mg/kg)

    • Positive control (e.g., methotrexate)

  • Administer treatments daily via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Clinical Assessment: Monitor disease progression daily by scoring clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness) on a standardized scale. Measure paw thickness using calipers.

  • Histopathological Analysis: At the end of the study, sacrifice the animals and collect joint tissues for histopathological examination. Score for inflammation, pannus formation, and bone/cartilage destruction.

  • Biomarker Analysis: Collect blood samples for the analysis of systemic inflammatory markers and autoantibodies.

Workflow for In Vivo CIA Model Study

in_vivo_workflow cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment induce Induce CIA in Mice randomize Randomize into Treatment Groups induce->randomize treat Daily Administration of This compound/Controls randomize->treat monitor Daily Clinical Scoring & Paw Measurement treat->monitor histology Endpoint Histopathology monitor->histology biomarkers Endpoint Biomarker Analysis monitor->biomarkers

Caption: Experimental workflow for assessing this compound efficacy in a CIA mouse model.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vitro Cytokine Inhibition by this compound

CytokineThis compound IC50 (nM)
TNF-αValue
IL-6Value
IL-1βValue
OtherValue

Table 2: Efficacy of this compound in CIA Model

Treatment GroupMean Arthritis Score (Day X)Paw Thickness (mm, Day X)Histological Score (Inflammation)
Vehicle ControlValueValueValue
This compound (1 mg/kg)ValueValueValue
This compound (5 mg/kg)ValueValueValue
This compound (25 mg/kg)ValueValueValue
Positive ControlValueValueValue

Signaling Pathway Analysis

To understand the mechanism of action of this compound in autoimmune cells, it is crucial to investigate its impact on key inflammatory signaling pathways.

Proposed Signaling Pathway for Investigation

The diagram below illustrates a hypothetical signaling cascade that could be modulated by this compound, leading to a reduction in pro-inflammatory cytokine production.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation RV1729 This compound RV1729->IKK Inhibition? Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines

Caption: Postulated mechanism of this compound action on the NF-κB signaling pathway.

Safety and Tolerability

As with any investigational compound, it is imperative to assess the safety and tolerability of this compound in relevant in vivo models. Clinical trials in humans for respiratory indications have evaluated its safety profile.[1][2][3] For preclinical autoimmune studies, key parameters to monitor include:

  • Body weight changes

  • General signs of distress or toxicity

  • Complete blood counts (CBC)

  • Serum chemistry panels

  • Histopathological examination of major organs (liver, kidney, spleen)

Conclusion

While the primary development of this compound has been in the field of respiratory diseases, its anti-inflammatory properties warrant exploration in the context of autoimmune disorders. The application notes and protocols provided here offer a foundational framework for researchers to begin investigating the potential of this compound as a novel tool to dissect the complex inflammatory cascades that drive autoimmune pathology. All proposed experiments should be conducted with appropriate controls and be preceded by thorough literature review and dose-ranging studies.

References

Application Notes and Protocols: RV-1729 Protocol for Western Blot Analysis of the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Western blotting is a cornerstone technique in molecular biology, enabling the detection and semi-quantitative analysis of specific proteins within a complex mixture, such as a cell or tissue lysate.[1][2][3] This method combines the protein separation power of gel electrophoresis with the high specificity of antibody-antigen interactions.[2][3] The "RV-1729" protocol outlined here provides a standardized workflow for assessing the activation state of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.

This document provides detailed procedures for sample preparation, gel electrophoresis, protein transfer, immunodetection, and data analysis, tailored for researchers, scientists, and drug development professionals investigating the effects of novel compounds on this key cellular pathway.

Signaling Pathway Overview

The MAPK/ERK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors to intracellular responses. The pathway is initiated by the activation of a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR), which leads to the sequential phosphorylation and activation of RAS, RAF, MEK, and finally ERK. Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR RAS RAS EGFR->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates pMEK p-MEK MEK->pMEK ERK ERK pERK p-ERK ERK->pERK pMEK->ERK phosphorylates Transcription Gene Transcription pERK->Transcription regulates

Figure 1: Simplified MAPK/ERK Signaling Pathway.

Experimental Protocol

This protocol describes the treatment of A431 cells with an activator (EGF) and a hypothetical inhibitor (this compound) to analyze the phosphorylation status of ERK.

I. Cell Culture and Treatment
  • Cell Seeding: Plate A431 cells in 6-well plates and grow to 80-90% confluency.

  • Starvation: Serum-starve the cells overnight to reduce basal pathway activation.

  • Treatment:

    • Pre-treat cells with the desired concentration of this compound or vehicle control for 1 hour.

    • Stimulate cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 10 minutes.

II. Lysate Preparation
  • Place the culture dishes on ice and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[1][4]

  • Aspirate the PBS and add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[5]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][5]

  • Agitate the lysate for 30 minutes at 4°C.[1][5]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

III. SDS-PAGE and Protein Transfer
  • Normalize protein concentrations for all samples. Prepare samples by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.[1][4]

  • Load 20 µg of protein per lane into a 10% SDS-polyacrylamide gel, including a pre-stained protein ladder.[1][5]

  • Perform electrophoresis at 120V for 90 minutes or until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane at 100V for 1 hour at 4°C.

IV. Immunodetection
  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control) overnight at 4°C with gentle agitation.[2][4] Refer to Table 2 for recommended antibody dilutions.

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[4]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][5]

  • Washing: Repeat the washing step as described in IV.3.

  • Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager.[5]

Western_Blot_Workflow A Sample Preparation (Cell Lysis & Quantitation) B SDS-PAGE (Protein Separation by Size) A->B C Protein Transfer (Gel to Membrane) B->C D Blocking (Prevent Non-specific Binding) C->D E Primary Antibody Incubation (Target Protein Detection) D->E F Secondary Antibody Incubation (Signal Amplification) E->F G Detection (Chemiluminescent Signal) F->G H Data Analysis (Band Densitometry) G->H

Figure 2: this compound Western Blot Experimental Workflow.

Data Presentation

The following tables summarize the recommended reagents and hypothetical results for the analysis of ERK phosphorylation.

Table 1: Reagent and Buffer Compositions

Reagent/BufferComposition
RIPA Lysis Buffer50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, Protease & Phosphatase Inhibitors
4X Laemmli Buffer250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 0.02% Bromophenol Blue, 10% β-mercaptoethanol
10X Running Buffer250 mM Tris, 1.92 M Glycine, 1% SDS
10X Transfer Buffer250 mM Tris, 1.92 M Glycine, 20% Methanol
TBST20 mM Tris-HCl (pH 7.6), 150 mM NaCl, 0.1% Tween-20
Blocking Buffer5% Non-fat Dry Milk or BSA in TBST

Table 2: Antibody Dilutions

Primary AntibodyHostDilutionSupplier
Phospho-p44/42 MAPK (ERK1/2)Rabbit1:1000Fictional Biotech
p44/42 MAPK (ERK1/2)Rabbit1:1000Fictional Biotech
Anti-rabbit IgG, HRP-linkedGoat1:2000Fictional Biotech

Table 3: Hypothetical Densitometry Analysis of p-ERK/Total ERK Ratio

Treatment Groupp-ERK (Arbitrary Units)Total ERK (Arbitrary Units)p-ERK/Total ERK Ratio
Untreated Control15010,0000.015
EGF (100 ng/mL)8,50010,2000.833
EGF + this compound (1 µM)4,3009,9000.434
EGF + this compound (10 µM)95010,1000.094

Conclusion

The this compound protocol provides a robust framework for the Western blot analysis of the MAPK/ERK signaling pathway. The hypothetical data presented in Table 3 demonstrates the expected outcome of an experiment where this compound inhibits EGF-induced ERK phosphorylation in a dose-dependent manner. This detailed application note serves as a comprehensive guide for researchers aiming to investigate protein expression and signaling pathway modulation.

References

Application Notes and Protocols: Assessing the Cellular Effects of RV-1729 Treatment Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for utilizing flow cytometry to analyze the cellular response to treatment with RV-1729, a novel small molecule inhibitor. The included methodologies are designed to enable researchers to quantify the effects of this compound on apoptosis and cell cycle progression in cancer cell lines. These assays are fundamental in preclinical drug development for characterizing the mechanism of action of new therapeutic compounds.

Introduction

Flow cytometry is a powerful and high-throughput technique that allows for the rapid analysis of multiple physical and chemical characteristics of single cells suspended in a fluid.[1][2] In cancer research and drug discovery, it is an indispensable tool for elucidating the mechanisms by which novel therapeutic agents, such as the small molecule inhibitor this compound, exert their effects on cancer cells.[3][4] By employing fluorescent probes, researchers can dissect complex cellular processes, including apoptosis (programmed cell death) and cell cycle progression.[5][6][7] Understanding how a compound like this compound modulates these pathways is crucial for its development as a potential anti-cancer therapeutic.

This application note details standardized flow cytometry protocols for assessing two key cellular responses to this compound treatment: the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining, and the analysis of cell cycle distribution using PI staining.

Key Applications

  • Mechanism of Action Studies: Elucidate the cellular pathways modulated by this compound.

  • Drug Efficacy Screening: Quantify the dose-dependent effects of this compound on cancer cell viability and proliferation.[3]

  • Biomarker Discovery: Identify potential biomarkers of response or resistance to this compound treatment.[2]

I. Analysis of Apoptosis Induction by this compound using Annexin V/PI Staining

Principle

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, APC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells.[8][9] It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised.[6][8] Dual staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Experimental Protocol
  • Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells once with PBS and detach them using a gentle, non-enzymatic cell dissociation solution or trypsin.

    • Combine the detached cells with the collected supernatant from the previous step.

    • For suspension cells, simply collect the cells from the culture vessel.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI (50 µg/mL).

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[10] For FITC and PI, use excitation at 488 nm and collect emission at ~530 nm (e.g., FITC channel) and >670 nm (e.g., PerCP-Cy5.5 or PE-Cy7 channel).

Data Presentation

The quantitative data from the apoptosis assay can be summarized in the following table:

This compound Conc. (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
188.7 ± 3.48.1 ± 1.23.2 ± 0.6
565.4 ± 4.525.3 ± 3.39.3 ± 1.8
1042.1 ± 5.145.8 ± 4.212.1 ± 2.1
2515.8 ± 3.860.2 ± 5.524.0 ± 3.9

Data are represented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results.

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition a Seed Cells b Treat with this compound a->b c Harvest Cells b->c d Wash with PBS c->d e Resuspend in Binding Buffer d->e f Add Annexin V & PI e->f g Incubate (15 min, RT, Dark) f->g h Analyze on Flow Cytometer g->h

Caption: Workflow for Apoptosis Analysis with this compound.

II. Analysis of Cell Cycle Progression with this compound using Propidium Iodide Staining

Principle

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[11] Many anti-cancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M phases), thereby preventing cancer cell proliferation.[5][12] Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[7][13] This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 phase (2N DNA content), S phase (intermediate DNA content), and G2/M phase (4N DNA content).[7]

Experimental Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

  • Cell Harvesting: Harvest both floating and adherent cells as described in the apoptosis protocol (step 3).

  • Fixation:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content histogram. The G0/G1 peak should be the first and largest peak, followed by the S phase distribution, and then the G2/M peak with approximately twice the fluorescence intensity of the G0/G1 peak.

Data Presentation

The quantitative data from the cell cycle analysis can be summarized in the following table:

This compound Conc. (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle)60.5 ± 3.225.1 ± 2.514.4 ± 1.9
162.3 ± 2.823.5 ± 2.114.2 ± 1.5
575.1 ± 4.112.8 ± 1.812.1 ± 2.0
1085.6 ± 5.35.2 ± 0.99.2 ± 1.4
2510.2 ± 2.18.5 ± 1.281.3 ± 6.7

Data are represented as mean ± standard deviation (n=3). This is example data and should be replaced with experimental results. The example data suggests G1 arrest at intermediate concentrations and G2/M arrest at the highest concentration.

Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Staining cluster_3 Data Acquisition a Seed & Treat Cells b Harvest Cells a->b c Fix with Cold Ethanol b->c d Wash & Resuspend c->d e Add PI/RNase A Solution d->e f Incubate (30 min, RT, Dark) e->f g Analyze on Flow Cytometer f->g

Caption: Workflow for Cell Cycle Analysis with this compound.

III. Potential this compound Signaling Pathway

Based on the hypothetical data suggesting cell cycle arrest and apoptosis, this compound may target key regulators of the cell cycle and apoptosis pathways. A plausible mechanism could involve the inhibition of a critical kinase, such as a Cyclin-Dependent Kinase (CDK), leading to cell cycle arrest and subsequent apoptosis.

Signaling Pathway Diagram

G RV1729 This compound CDK CDK/Cyclin Complex RV1729->CDK Inhibits pRb pRb Phosphorylation CDK->pRb G1_Arrest G1 Arrest E2F E2F Release pRb->E2F pRb->G1_Arrest S_Phase S-Phase Entry E2F->S_Phase Apoptosis Apoptosis G1_Arrest->Apoptosis

Caption: Hypothetical Signaling Pathway for this compound.

Conclusion

The protocols described in this application note provide a robust framework for characterizing the cellular effects of the novel small molecule inhibitor this compound. By employing flow cytometry to analyze apoptosis and cell cycle distribution, researchers can gain critical insights into the compound's mechanism of action, which is essential for its continued development as a potential therapeutic agent. The presented methodologies can be adapted for various cell lines and serve as a foundation for more in-depth mechanistic studies.

References

Application Notes and Protocols for RV-1729 in Hematological Malignancy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Clarification:

An initial comprehensive search for "RV-1729" in the context of hematological malignancies did not yield specific results outlining its mechanism of action, preclinical, or clinical data for this indication. The identifier "this compound" was associated with a clinical trial for asthma and chronic obstructive pulmonary disease (COPD), but not for cancer-related studies.[1]

This suggests that "this compound" may be an internal compound designation, a less common identifier, or potentially an error. Further progress in generating detailed application notes and protocols as requested is contingent on identifying the correct public name or alternative designation for this molecule of interest in hematological malignancy research.

To provide the detailed and accurate information required, please clarify the following:

  • Alternative Names: Are there any other public names, such as a generic name or a more widely used research code, for this compound?

  • Target or Class: What is the molecular target or the class of inhibitor that this compound belongs to (e.g., kinase inhibitor, protein-protein interaction inhibitor, etc.)?

  • Associated Company or Research Group: Is there a specific pharmaceutical company or academic research group that is developing or has published on this compound?

Once a more common identifier for the compound is available, a thorough analysis can be conducted to provide the requested detailed application notes, experimental protocols, data tables, and signaling pathway diagrams. The subsequent sections will then be populated with specific information related to the correctly identified compound.

I. Introduction to [Corrected Compound Name]

(This section will be populated with a general introduction to the compound, its target, and its proposed mechanism of action in hematological malignancies once the compound is correctly identified.)

II. Quantitative Data Summary

(This section will feature structured tables summarizing key quantitative data such as IC50 values in various cell lines, pharmacokinetic parameters, and efficacy data from preclinical or clinical studies.)

Table 1: In Vitro Activity of [Corrected Compound Name] in Hematological Malignancy Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
(Data to be populated)
(Data to be populated)

Table 2: Preclinical Efficacy of [Corrected Compound Name] in Xenograft Models

ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
(Data to be populated)
(Data to be populated)

III. Key Experimental Protocols

(This section will provide detailed, step-by-step protocols for key experiments relevant to the compound's mechanism of action and efficacy.)

Protocol 1: Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

  • Cell Seeding:

  • Compound Treatment:

  • Incubation:

  • Reagent Addition:

  • Data Acquisition:

Protocol 2: Western Blotting for Target Engagement and Downstream Signaling

  • Cell Lysis:

  • Protein Quantification:

  • SDS-PAGE and Transfer:

  • Antibody Incubation:

  • Detection:

IV. Signaling Pathways and Experimental Workflows

(This section will contain Graphviz diagrams illustrating the relevant signaling pathways and experimental workflows.)

Caption: Example signaling pathway.

Caption: Example experimental workflow.

Awaiting clarification on the compound identity to proceed with populating the detailed and specific information as per the core requirements.

References

Application Notes and Protocols for RV-1729 Administration in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Compound: RV-1729 Mechanism of Action: Dual Phosphoinositide 3-kinase gamma (PI3Kγ) and delta (PI3Kδ) inhibitor.[1] Therapeutic Area: Investigated for respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4] Formulation: Inhaled administration.[1]

Introduction and Mechanism of Action

This compound is a selective inhibitor of the class I PI3K isoforms gamma (γ) and delta (δ). These isoforms are preferentially expressed in leukocytes and play a critical role in mediating inflammatory and immune responses. In respiratory diseases like asthma, allergens trigger a cascade of events involving immune cells such as T-cells, B-cells, eosinophils, and mast cells. PI3Kγ and PI3Kδ are key signaling nodes in these cells, regulating their activation, proliferation, and migration to the lungs. By inhibiting these isoforms, this compound aims to suppress the underlying airway inflammation and hyperresponsiveness characteristic of asthma and COPD. The development of this compound has progressed to Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with asthma.[1][2][3][4]

PI3K Signaling Pathway in Leukocytes

The diagram below illustrates the simplified signaling pathway involving PI3Kγ and PI3Kδ in immune cells. Activation of cell surface receptors (e.g., GPCRs, receptor tyrosine kinases) leads to the recruitment and activation of PI3K, which phosphorylates PIP2 to PIP3. PIP3 acts as a second messenger, activating downstream effectors like Akt and BTK, ultimately leading to cellular responses such as proliferation, survival, and inflammation. This compound inhibits the conversion of PIP2 to PIP3.

Caption: Simplified PI3Kγ/δ signaling pathway targeted by this compound.

Quantitative Data (Representative)

The following tables present representative, hypothetical data for this compound based on typical findings for a potent, selective PI3K inhibitor in preclinical development.

Table 1: In Vitro Enzymatic Potency of this compound

PI3K Isoform Species IC₅₀ (nM)
PI3Kγ Human 1.2
PI3Kδ Human 0.8
PI3Kα Human >1000
PI3Kβ Human >1000
PI3Kγ Rat 1.5

| PI3Kδ | Rat | 1.1 |

Table 2: Pharmacokinetic Parameters in Rats (Single Dose, Inhalation)

Dose (µg/kg) Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC₀₋₂₄ (ng·h/mL) T₁/₂ (h)
10 25.3 0.25 85.6 2.1
30 78.1 0.25 260.2 2.3

| 100 | 255.9 | 0.5 | 895.5 | 2.5 |

Table 3: Efficacy in Rat Model of Ovalbumin-Induced Asthma

Treatment Group Eosinophils (x10⁴/mL in BALF) Neutrophils (x10⁴/mL in BALF) Airway Hyperresponsiveness (PenH)
Vehicle Control 25.6 ± 3.1 15.2 ± 2.5 4.8 ± 0.5
This compound (10 µg/kg) 12.1 ± 1.8* 7.5 ± 1.3* 3.1 ± 0.4*
This compound (30 µg/kg) 5.4 ± 0.9* 3.1 ± 0.6* 2.2 ± 0.3*
Dexamethasone (1 mg/kg) 4.8 ± 0.7* 2.8 ± 0.5* 2.0 ± 0.2*

*Data presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. BALF = Bronchoalveolar Lavage Fluid.

Table 4: Summary of 14-Day Inhalation Toxicity Study in Rats

Parameter Findings
Species Sprague Dawley Rat
Route Nose-Only Inhalation (4 hours/day)
Dose Groups 0, 10, 50, 200 µg/kg/day
Clinical Observations No treatment-related findings at any dose.
Body Weight/Food Consumption No adverse effects.
Histopathology No treatment-related microscopic findings.

Experimental Protocols

Protocol: Ovalbumin-Induced Allergic Asthma Model in Rats

This protocol describes a standard method for inducing an allergic asthma phenotype in rats to test the efficacy of therapeutic compounds like this compound.

G cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Phase D0 Day 0: Inject 1 mg Ovalbumin (OVA) + 100 mg Al(OH)₃ in Saline (IP) D7 Day 7: Repeat IP injection of OVA + Al(OH)₃ D14_20 Days 14-20: Daily 1% OVA Aerosol Challenge (30 min/day) D7->D14_20 7 Days Rest Treatment Administer this compound (Inhalation) or Vehicle Control 1 hour prior to each OVA challenge D21_AHR Day 21 (24h post-final challenge): Measure Airway Hyperresponsiveness (AHR) using Plethysmography Treatment->D21_AHR 24h Rest D21_BAL Collect Bronchoalveolar Lavage Fluid (BALF) for Cell Counts & Cytokine Analysis D21_Histo Collect Lung Tissue for Histopathology (H&E, PAS staining)

Caption: Experimental workflow for the rat model of allergic asthma.

Methodology:

  • Animals: Use male Brown Norway rats, 7-8 weeks old.

  • Sensitization:

    • On Day 0 and Day 7, sensitize rats via intraperitoneal (IP) injection of 1 mg ovalbumin (OVA) emulsified in 100 mg aluminum hydroxide (Al(OH)₃) in a total volume of 0.5 mL saline.

  • Challenge and Treatment:

    • From Day 14 to Day 20, expose rats to an aerosol of 1% (w/v) OVA in saline for 30 minutes daily in a whole-body exposure chamber.

    • Administer this compound or vehicle control via nose-only inhalation 1 hour prior to each OVA challenge.

  • Endpoint Measurement (Day 21):

    • 24 hours after the final challenge, assess airway hyperresponsiveness (AHR) to increasing concentrations of methacholine using whole-body plethysmography.

    • Following AHR measurement, euthanize animals and perform bronchoalveolar lavage (BAL) to collect fluid for cell differential counts.

    • Perfuse and fix lungs for histopathological analysis (e.g., H&E for inflammation, PAS for mucus production).

Protocol: Administration via Nose-Only Inhalation
  • Preparation: Reconstitute lyophilized this compound in a suitable vehicle (e.g., 10% DMSO in saline) to achieve the desired concentration for nebulization.

  • System Setup: Use a commercial nose-only inhalation tower connected to a jet nebulizer (e.g., Aerogen). Calibrate the nebulizer and system to ensure a consistent particle size (1-5 µm Mass Median Aerodynamic Diameter) and delivery rate.

  • Acclimatization: Acclimate animals to the restraint tubes used in the inhalation tower for 3-5 days prior to the first exposure to minimize stress.

  • Exposure:

    • Place animals in the restraint tubes and connect them to the ports of the inhalation tower.

    • Nebulize the this compound formulation into the tower for the specified duration to achieve the target lung-deposited dose.

    • Monitor animals for any signs of distress during the procedure.

  • Post-Exposure: Return animals to their home cages and monitor for any adverse reactions.

Protocol: Bronchoalveolar Lavage (BAL) Fluid Analysis

This protocol details the collection and analysis of BAL fluid (BALF) to quantify inflammatory cell infiltration in the lungs.

BALF_Workflow Start Euthanize Animal (e.g., IP Pentobarbital overdose) Expose Expose Trachea and Cannulate with Catheter Start->Expose Lavage Perform Lavage: Instill & Withdraw 3x 1mL aliquots of ice-cold PBS Expose->Lavage Pool Pool Recovered Fluid (BALF) on Ice Lavage->Pool Centrifuge1 Centrifuge BALF (400g, 10 min, 4°C) Pool->Centrifuge1 Supernatant Collect Supernatant: Store at -80°C for Cytokine Analysis (ELISA) Centrifuge1->Supernatant Separate Pellet Resuspend Cell Pellet in 0.5 mL PBS Centrifuge1->Pellet Separate Count Perform Total Cell Count (Hemocytometer) Pellet->Count Cytospin Prepare Cytospin Slides (50,000 cells/slide) Pellet->Cytospin Stain Stain Slides (e.g., Diff-Quik) Cytospin->Stain DiffCount Perform Differential Count: (Count ≥300 cells under light microscope) Stain->DiffCount

Caption: Workflow for bronchoalveolar lavage fluid (BALF) processing.

Methodology:

  • Euthanasia: Euthanize the rat with an overdose of sodium pentobarbital.

  • Cannulation: Expose the trachea via a midline incision and carefully insert a cannula, securing it with a suture.

  • Lavage:

    • Instill 1 mL of ice-cold, sterile Phosphate-Buffered Saline (PBS) through the cannula.

    • Gently aspirate the fluid back and forth 3-4 times before collecting it in a tube kept on ice.

    • Repeat this wash procedure two more times, pooling the recovered fluid.

  • Cell Processing:

    • Centrifuge the pooled BALF at 400 x g for 10 minutes at 4°C.

    • Aspirate the supernatant and store it at -80°C for subsequent cytokine analysis (e.g., via ELISA).

    • Resuspend the cell pellet in 0.5 mL of PBS.

  • Cell Counting:

    • Determine the total number of leukocytes using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik).

    • Perform a differential cell count by identifying at least 300 cells under a light microscope to determine the percentage of eosinophils, neutrophils, macrophages, and lymphocytes.

References

Troubleshooting & Optimization

troubleshooting RV-1729 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the investigational compound RV-1729.

Compound Profile: this compound

This compound is a synthetic small molecule inhibitor of the novel kinase XYZ-1. Its physicochemical properties present challenges for in vitro and in vivo studies due to low aqueous solubility.

PropertyValueImplication
Formula C39H39ClN8O5[1]High molecular weight can contribute to poor solubility.
Molecular Weight 735.24 g/mol [1]A higher molecular weight can negatively impact solubility.
LogP 5.8Highly lipophilic, indicating poor aqueous solubility.
pKa 3.2 (weak base)Solubility is expected to be pH-dependent, with higher solubility at acidic pH.
Appearance Solid[1]Crystalline solid form.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I dilute my DMSO stock solution into aqueous buffer?

A1: This is a common issue for poorly soluble compounds like this compound. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. The high lipophilicity (LogP = 5.8) of this compound means it is much more soluble in organic solvents like DMSO than in aqueous media. When the DMSO stock is diluted, the solvent environment becomes predominantly aqueous, causing the compound to crash out of solution.

Q2: What is the maximum recommended percentage of DMSO for cell-based assays?

A2: For most cell lines, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. However, the sensitivity of your specific cell line to DMSO should be empirically determined.

Q3: Can I use sonication or heat to dissolve this compound?

A3: Gentle warming (e.g., to 37°C) and brief sonication can help dissolve this compound in the initial organic solvent. However, these methods may not prevent precipitation upon dilution into an aqueous buffer.[2] Be cautious, as excessive heat can degrade the compound. The stability of this compound under these conditions should be verified.

Q4: Is the solubility of this compound pH-dependent?

A4: Yes. As a weak base with a pKa of 3.2, this compound will be more soluble in acidic conditions (pH < 3.2) where it is protonated and more polar. In neutral or basic buffers (e.g., PBS at pH 7.4), its solubility is significantly lower.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the media after adding the compound.

  • Inconsistent or non-reproducible results in cell-based assays.

Troubleshooting Workflow:

G start Precipitation Observed in Cell Culture Media check_dmso Is final DMSO concentration > 0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration in final assay volume. check_dmso->reduce_dmso Yes check_solubility Is this compound concentration above solubility limit? check_dmso->check_solubility No reduce_dmso->check_solubility lower_conc Lower the working concentration of this compound. check_solubility->lower_conc Yes use_formulation Use a formulation strategy (e.g., with solubilizing agents). check_solubility->use_formulation No lower_conc->use_formulation fail Issue Persists: Consult Formulation Protocol lower_conc->fail success Problem Resolved use_formulation->success

Caption: Troubleshooting workflow for this compound precipitation in media.

Corrective Actions:

  • Verify Stock and Final Concentrations: Ensure your calculations are correct. An error could lead to preparing a supersaturated solution.

  • Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of media, try a serial dilution or add the stock to a small volume of media first while vortexing, then add this to the remaining media.

  • Incorporate Solubilizing Agents: Consider using surfactants or cyclodextrins to increase the aqueous solubility of this compound.[3][4][5] The choice of agent will depend on the experimental system.

Issue 2: Low or Inconsistent Bioavailability in Animal Studies

Symptoms:

  • High variability in plasma concentrations between subjects.[6]

  • Discrepancy between in vitro potency and in vivo efficacy.

Root Causes & Solutions:

Root CauseProposed Solution
Poor Aqueous Solubility The low solubility limits the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption.[7]
Slow Dissolution Rate Micronization or nanosizing can increase the surface area of the compound, potentially improving the dissolution rate.[4][8][9]
Formulation Strategy Develop an appropriate formulation. Options include lipid-based formulations (e.g., SEDDS), solid dispersions, or suspensions with surfactants.[3][10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, amber glass vial

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder in the amber glass vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM).

    • Vortex the solution for 2-5 minutes until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assay in PBS (pH 7.4)
  • Objective: To determine the kinetic solubility of this compound in a physiologically relevant buffer.

  • Workflow:

    G A Prepare 20 mM This compound in DMSO B Add 2 µL of stock to 198 µL of PBS (pH 7.4) in a 96-well plate A->B C Incubate at RT for 2 hours with shaking B->C D Filter to remove precipitate C->D E Quantify soluble this compound in filtrate via LC-MS/MS D->E

    Caption: Experimental workflow for kinetic solubility determination.

  • Data Interpretation: The concentration of this compound in the filtrate represents its kinetic solubility under these conditions.

    BufferTemperatureKinetic Solubility (µg/mL)
    PBS (pH 7.4)25°C< 0.5
    Acetate Buffer (pH 4.0)25°C15.2

Hypothetical Signaling Pathway

This compound is being investigated as an inhibitor of the kinase XYZ-1, which is hypothesized to be a downstream effector in the oncogenic Ras signaling pathway. Understanding this context is crucial for designing relevant cellular assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf XYZ1 XYZ-1 Ras->XYZ1 Hypothesized MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF XYZ1->TF Proliferation Cell Proliferation & Survival TF->Proliferation RV1729 This compound RV1729->XYZ1 Inhibits

Caption: Hypothesized role of this compound in the Ras/XYZ-1 signaling pathway.

References

Technical Support Center: Optimizing RV-1729 Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of RV-1729 for accurate IC50 determination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms.[1][2] It functions by blocking the catalytic activity of these enzymes, which are key components of the PI3K/Akt signaling pathway. This pathway is crucial for regulating a variety of cellular processes, including cell growth, proliferation, survival, and motility.[3][4] By inhibiting PI3Kδ and PI3Kγ, this compound can modulate immune and inflammatory responses.[1]

Q2: What are the expected IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format (biochemical vs. cell-based) and the specific cell line used. Below is a summary of reported IC50 values.

Assay TypeTarget/ProcessCell LineReported IC50 (nM)
BiochemicalPI3Kδ-12[1][2]
BiochemicalPI3Kγ-~24 (2-fold less selective than for PI3Kδ)[1][2]
BiochemicalPI3Kα-~192 (16-fold less selective than for PI3Kδ)[1][2]
Cell-BasedPMA-induced peroxide productionU9371.1[2]
Cell-BasedMCP-1-stimulated Akt phosphorylationTHP-146[2]

Q3: Which type of assay should I use for IC50 determination of this compound?

The choice of assay depends on the specific research question.

  • Biochemical assays using purified PI3Kδ or PI3Kγ enzymes are suitable for determining the direct inhibitory activity of this compound on its targets.

  • Cell-based assays are essential for understanding the compound's potency in a more physiologically relevant context. Common cell-based assays include:

    • Phospho-Akt Western Blot or ELISA: Measures the inhibition of a key downstream effector of PI3K signaling.[5]

    • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): Assess the effect of this compound on cell survival and growth.[5][6]

Experimental Protocols

Protocol 1: Cell-Based Assay for IC50 Determination using Phospho-Akt Western Blot

This protocol outlines a method to determine the IC50 of this compound by measuring the inhibition of Akt phosphorylation in a relevant cell line (e.g., THP-1).

Materials:

  • This compound (dissolved in DMSO)

  • Cell line expressing PI3Kδ and/or PI3Kγ (e.g., THP-1)

  • Complete cell culture medium

  • Serum-free medium

  • Stimulant (e.g., MCP-1 for THP-1 cells)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: To reduce basal PI3K activity, replace the growth medium with serum-free medium and incubate for 3-4 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted this compound or a vehicle control (DMSO) to the cells and incubate for 1-2 hours.

  • Stimulation: Add the stimulant (e.g., MCP-1) to the wells to activate the PI3K pathway and incubate for the predetermined optimal time (e.g., 10-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total Akt for a loading control.

  • Data Analysis:

    • Quantify the band intensities for phospho-Akt and total Akt.

    • Normalize the phospho-Akt signal to the total Akt signal for each concentration.

    • Plot the normalized phospho-Akt levels against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicates - Inconsistent cell seeding density.- Pipetting errors during serial dilutions.- Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS or media.
No dose-response curve (flat curve) - this compound concentration range is too high or too low.- Inactive compound.- Insufficient stimulation of the PI3K pathway.- Perform a wider range of concentrations in a preliminary experiment (e.g., 0.1 nM to 10 µM).- Verify the integrity and activity of the this compound stock solution.- Optimize the concentration and incubation time of the stimulant.
IC50 value is significantly different from expected - Differences in experimental conditions (cell line, passage number, serum concentration, incubation times).- Incorrect data normalization.- Standardize all experimental parameters and keep them consistent between experiments.- Ensure the cell passage number is low.[7]- Normalize the data to the vehicle control (0% inhibition) and a positive control or maximum inhibition (100% inhibition).
Poor signal or no phospho-Akt detected - Inefficient cell lysis.- Low antibody concentration or quality.- Insufficient stimulation.- Use a suitable lysis buffer with fresh protease and phosphatase inhibitors.- Optimize the primary antibody concentration and ensure it is validated for the application.- Confirm the activity of your stimulant.

Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt RV1729 This compound RV1729->PI3K Inhibition PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors pAkt->Downstream Cell Survival,\nGrowth, Proliferation Cell Survival, Growth, Proliferation Downstream->Cell Survival,\nGrowth, Proliferation IC50_Workflow prep 1. Cell Preparation (Seeding & Starvation) treat 2. This compound Treatment (Serial Dilutions) prep->treat stim 3. Pathway Stimulation treat->stim lyse 4. Cell Lysis & Protein Quantification stim->lyse wb 5. Western Blot (p-Akt / Total Akt) lyse->wb data 6. Data Analysis (Normalization & Curve Fitting) wb->data ic50 IC50 Value data->ic50 Troubleshooting_Tree start Unexpected IC50 Results q1 Is there high variability between replicates? start->q1 a1_yes Check cell seeding, pipetting, and edge effects. q1->a1_yes Yes q2 Is the dose-response curve flat? q1->q2 No end Problem Resolved a1_yes->end a2_yes Adjust concentration range, verify compound activity, and optimize stimulation. q2->a2_yes Yes q3 Is the IC50 value consistently off-target? q2->q3 No a2_yes->end a3_yes Standardize all experimental conditions and check data normalization. q3->a3_yes Yes q3->end No a3_yes->end

References

how to avoid off-target effects of RV-1729

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: RV-1729

A Note on this compound: Initial searches for a small molecule inhibitor designated "this compound" have not yielded information on a compound with this name in publicly available scientific literature. Therefore, this technical support center will address the critical challenge of avoiding off-target effects for a hypothetical small molecule inhibitor, designated as this compound. The troubleshooting guides, FAQs, and protocols provided below are based on established principles and methodologies in drug discovery and chemical biology, designed to be broadly applicable to researchers working with novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[1][2] Differentiating between the desired "on-target" effects and undesirable "off-target" effects is crucial for the accurate interpretation of experimental data and the development of safe and effective therapeutics.[1]

Q2: How can I preemptively assess the potential off-target profile of this compound?

A2: A combination of computational and experimental approaches is recommended. In silico methods can predict potential off-target interactions by screening the structure of this compound against databases of known protein structures.[1][3] Following computational analysis, experimental methods such as broad-panel kinase profiling or receptor binding assays can be used to empirically test for these predicted interactions and identify others.[1][4]

Q3: What are some initial strategies to minimize off-target effects in my experiments?

A3: Several strategies can be employed during experimental design:[1]

  • Use the Lowest Effective Concentration: It is critical to perform a dose-response curve to determine the minimal concentration of this compound required to achieve the desired on-target effect.[1][4] Using lower concentrations can minimize the engagement of lower-affinity off-targets.[2][4]

  • Employ Structurally Distinct Inhibitors: Using a second, structurally different inhibitor that targets the same protein can help confirm that the observed biological effect is due to inhibition of the intended target and not a shared off-target.[1][2]

  • Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNAi to knock down or knock out the intended target can help verify that the phenotype observed with this compound is a direct result of modulating the target of interest.[1][5]

Q4: I am observing unexpected cellular toxicity with this compound. How can I determine if this is an on-target or off-target effect?

A4: Unexplained toxicity is a common indicator of off-target effects.[2] To investigate this, you can:

  • Conduct a Rescue Experiment: If possible, transfect cells with a mutant version of the target protein that is resistant to this compound. If the toxicity is reversed, it strongly suggests an on-target effect.[2]

  • Perform a Broad Off-Target Screen: Screening this compound against a safety pharmacology panel can help identify potential unintended targets that may be mediating the toxic effects.[1]

  • Compare with Genetic Knockdown: Assess whether the cellular toxicity observed with this compound is phenocopied by the knockdown or knockout of the intended target. If not, the toxicity is likely due to off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent results between different cell lines treated with this compound.

  • Potential Cause: Cell-type specific off-target effects or variations in the expression level of the on-target protein.

  • Troubleshooting Steps:

    • Quantify Target Expression: Use methods like western blotting or qPCR to quantify the expression of the intended target in each cell line.

    • Perform Off-Target Profiling: Conduct off-target screening in the cell line that shows the most sensitive or inconsistent phenotype.

    • Correlate On-Target Inhibition with Phenotype: In each cell line, correlate the degree of on-target inhibition (e.g., phosphorylation of a downstream substrate) with the observed phenotype across a range of this compound concentrations.

Issue 2: The observed cellular phenotype does not correlate with the known function of the intended target.

  • Potential Cause: The observed phenotype may be a result of this compound engaging one or more off-targets.

  • Troubleshooting Steps:

    • Validate with a Secondary Inhibitor: Treat cells with a structurally distinct inhibitor for the same target. If the phenotype is not recapitulated, it is likely an off-target effect of this compound.[2]

    • Perform a Dose-Response Analysis: A clear dose-dependent effect that aligns with the IC50 for the primary target suggests on-target activity. Off-target effects often manifest at higher concentrations.[2]

    • Conduct a Rescue Experiment: Introduce a drug-resistant mutant of the target protein. If this does not reverse the phenotype, it is likely an off-target effect.[2]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table illustrates how to present selectivity data from a kinase profiling experiment. A higher fold selectivity indicates a more specific compound.

Kinase TargetOn-Target IC50 (nM)Off-Target Panel IC50 (nM)Selectivity (Fold)
Target Kinase X15
Off-Target Kinase Y1,800120
Off-Target Kinase Z7,500500
Off-Target Kinase A>10,000>667

Table 2: Troubleshooting Unexpected Phenotypes with this compound

ObservationPotential CauseRecommended Action
Cell death at expected efficacious concentrationOn-target toxicity or off-target effectPerform rescue experiments; conduct broad off-target screening.[4]
Activation of an unexpected signaling pathwayOff-target activation or pathway crosstalkProfile this compound against a panel of related targets; map the activated pathway.[4]
Inconsistent results between different cell linesCell-type specific off-target effects or differences in target expressionQuantify target expression in each cell line; perform off-target profiling in the sensitive cell line.[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

  • Objective: To verify that this compound binds to its intended target in a cellular context.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures (e.g., 40°C to 70°C).

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of the soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • Expected Outcome: The this compound-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating target stabilization upon binding.[2]

Protocol 2: Kinase Profiling for Off-Target Identification

  • Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute this compound to create a range of concentrations.

    • In a multi-well plate, add the recombinant kinases, appropriate substrates, and ATP.

    • Add the diluted this compound or vehicle control to the wells.

    • Incubate the plate at room temperature for a specified time.

    • Add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated substrate.

    • Read the signal using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.[1]

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway This compound This compound Target Kinase X Target Kinase X This compound->Target Kinase X Inhibits Off-Target Kinase Y Off-Target Kinase Y This compound->Off-Target Kinase Y Inhibits Substrate A Substrate A Target Kinase X->Substrate A Phosphorylates Phosphorylated Substrate A Phosphorylated Substrate A Desired Cellular Effect Desired Cellular Effect Phosphorylated Substrate A->Desired Cellular Effect Substrate B Substrate B Off-Target Kinase Y->Substrate B Phosphorylates Phosphorylated Substrate B Phosphorylated Substrate B Undesired Cellular Effect Undesired Cellular Effect Phosphorylated Substrate B->Undesired Cellular Effect

Caption: On-target vs. off-target pathway inhibition by this compound.

Start Start In silico Screening In silico Screening Start->In silico Screening Kinase Profiling Kinase Profiling In silico Screening->Kinase Profiling Identify Potential Off-Targets Identify Potential Off-Targets Kinase Profiling->Identify Potential Off-Targets Cell-based Assays Cell-based Assays Identify Potential Off-Targets->Cell-based Assays Hits Found No Significant Off-Targets No Significant Off-Targets Identify Potential Off-Targets->No Significant Off-Targets No Hits Validate Off-Target Effects Validate Off-Target Effects Cell-based Assays->Validate Off-Target Effects Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Validate Off-Target Effects->Structure-Activity Relationship (SAR) Studies Validated Validate Off-Target Effects->No Significant Off-Targets Not Validated Optimize for Selectivity Optimize for Selectivity Structure-Activity Relationship (SAR) Studies->Optimize for Selectivity

Caption: Experimental workflow for identifying and mitigating off-target effects.

Unexpected Phenotype Unexpected Phenotype Dose-Response Correlation Dose-Response Correlation Unexpected Phenotype->Dose-Response Correlation Phenotype Recapitulated by 2nd Inhibitor Phenotype Recapitulated by 2nd Inhibitor Dose-Response Correlation->Phenotype Recapitulated by 2nd Inhibitor Yes Likely Off-Target Likely Off-Target Dose-Response Correlation->Likely Off-Target No Rescue by Resistant Mutant Rescue by Resistant Mutant Phenotype Recapitulated by 2nd Inhibitor->Rescue by Resistant Mutant Yes Phenotype Recapitulated by 2nd Inhibitor->Likely Off-Target No Likely On-Target Likely On-Target Rescue by Resistant Mutant->Likely On-Target Yes Rescue by Resistant Mutant->Likely Off-Target No

Caption: Decision tree for troubleshooting unexpected experimental results.

References

improving RV-1729 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the research compound RV-1729. Our goal is to ensure the stability and reliability of your experiments.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffers

Question: My this compound is precipitating out of my aqueous buffer during my experiment. How can I improve its solubility?

Answer: Precipitation is a common issue for poorly water-soluble compounds like this compound.[1][2][3] Here are several strategies to enhance its solubility:

  • Co-solvents: The use of co-solvents is a widely used technique for solubilizing hydrophobic compounds.[4] Consider using a small percentage (typically 1-5%) of an organic co-solvent such as DMSO, ethanol, or DMF in your aqueous buffer. It is crucial to first test the tolerance of your experimental system (e.g., cells) to the chosen co-solvent.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[4] Determine the pKa of this compound and adjust the pH of your buffer to be at least 2 units away from the pKa to maintain the compound in its more soluble ionized form.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can aid in solubilizing hydrophobic molecules by forming micelles.[4]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes with improved aqueous solubility.[2][3]

Experimental Protocol: Solubility Assessment

This protocol outlines a method to determine the optimal solvent system for this compound.

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Prepare Test Solutions: Create a series of test buffers with varying compositions:

    • Phosphate-buffered saline (PBS), pH 7.4

    • PBS with 1%, 2%, and 5% DMSO

    • Acetate buffer, pH 4.5

    • Tris buffer, pH 8.5

    • PBS containing 0.1% Tween® 80

    • PBS containing 10 mM HP-β-cyclodextrin

  • Spike this compound: Add the this compound stock solution to each test buffer to achieve the desired final concentration (e.g., 10 µM, 50 µM, 100 µM).

  • Equilibrate and Observe: Gently mix the solutions and incubate at the experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours). Visually inspect for any precipitation.

  • Quantify Soluble Compound: Centrifuge the samples to pellet any precipitate. Analyze the supernatant by HPLC-UV or LC-MS to quantify the concentration of soluble this compound.

Table 1: Solubility of this compound in Various Buffers

Buffer SystemThis compound Concentration (µM)Visual ObservationSoluble Concentration (µM) by HPLC
PBS, pH 7.450Precipitation15.2
PBS + 1% DMSO50Clear48.9
PBS + 5% DMSO50Clear50.1
Acetate Buffer, pH 4.550Precipitation22.5
Tris Buffer, pH 8.550Clear45.8
PBS + 0.1% Tween® 8050Clear49.5
PBS + 10 mM HP-β-CD50Clear50.3
Issue 2: Degradation of this compound Over Time in Solution

Question: I am observing a decrease in the activity of this compound in my multi-day experiment. How can I assess and improve its stability?

Answer: The chemical stability of a compound in solution is critical for reproducible experimental outcomes.[5][6] Degradation can occur through mechanisms like hydrolysis or oxidation.[6] To address this, you should first assess the stability of this compound under your specific experimental conditions.

Experimental Protocol: Chemical Stability Assay

This protocol allows for the determination of the degradation rate of this compound in a specific buffer over time.[5]

  • Prepare this compound Solution: Prepare a solution of this compound in your chosen experimental buffer at the working concentration.

  • Incubation: Incubate the solution at your experimental temperature (e.g., 37°C).

  • Time-Point Sampling: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).[5]

  • Quench Degradation: Immediately after collection, quench any further degradation by adding a cold organic solvent like methanol or acetonitrile and store at -80°C until analysis.

  • Analysis: Analyze the samples by LC-MS to determine the concentration of the parent this compound compound remaining at each time point.[5][6]

Table 2: Stability of this compound in PBS at 37°C

Time (hours)Remaining this compound (%)
0100
298.5
495.2
888.1
2465.7
4842.3

Strategies to Improve Stability:

  • pH Optimization: Similar to solubility, the stability of a compound can be pH-dependent. Test the stability of this compound in buffers of different pH values to identify the optimal range.[5]

  • Antioxidants: If oxidative degradation is suspected, consider adding antioxidants such as ascorbic acid or α-tocopherol to your solution.

  • Storage Conditions: Store stock solutions at -80°C in an appropriate solvent like DMSO.[7] For working solutions, prepare them fresh before each experiment if possible. If storage is necessary, store at 4°C and protect from light.

  • Formulation Approaches: For in vivo studies, consider formulation strategies such as lipid-based delivery systems or amorphous solid dispersions to protect the compound from degradation.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: We recommend using dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions of this compound.[5][7] Ensure the final concentration of DMSO in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Q2: How should I store this compound?

A2: this compound powder should be stored at -20°C.[7] Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[7]

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not available, it is good practice to protect all research compounds from light, especially when in solution.[6] Use amber vials or cover your experimental setup with aluminum foil.

Q4: Can I use a different salt form of this compound to improve solubility?

A4: For ionizable compounds, creating a salt form can significantly improve aqueous solubility.[4][10] If this compound has an ionizable group, exploring different salt forms could be a viable strategy to enhance its solubility and dissolution rate.

Visualizations

experimental_workflow Workflow for Improving this compound Solution Stability cluster_problem Problem Identification cluster_assessment Assessment cluster_optimization Optimization Strategies cluster_outcome Outcome A Precipitation or Decreased Activity B Solubility Assay A->B Solubility Issue C Stability Assay A->C Stability Issue D pH Adjustment B->D Optimize E Co-solvents B->E Optimize F Surfactants/ Cyclodextrins B->F Optimize C->D Optimize G Antioxidants C->G Optimize H Stable & Soluble This compound Solution D->H E->H F->H G->H

Caption: Troubleshooting workflow for this compound stability.

signaling_pathway Hypothetical this compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular RV1729 This compound Receptor Target Receptor (e.g., ApoER2/VLDLR) RV1729->Receptor Binds Dab1 Dab1 Receptor->Dab1 Recruits SFK Src Family Kinases (Src/Fyn) Dab1->SFK Activates PI3K PI3K SFK->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates Gene Gene Expression CREB->Gene Regulates

Caption: Potential signaling cascade modulated by this compound.

References

Technical Support Center: RV-1729 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers and scientists working with RV-1729, a selective inhibitor of the novel kinase, Kinase-X (KX), a key regulator in the cellular stress-induced apoptotic pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution of 10 mM. For long-term storage, the stock solution should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage (up to one week), 4°C is sufficient.

Q2: I am observing significant off-target effects in my experiments. What could be the cause?

A2: Off-target effects are often observed at concentrations of this compound exceeding the recommended range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. We recommend starting with a concentration range of 1 µM to 50 µM. High concentrations may lead to the inhibition of other kinases with structural similarities to KX.

Q3: My Western blot results show inconsistent inhibition of the downstream target of Kinase-X, p-Substrate-Y. Why is this happening?

A3: Inconsistent inhibition of p-Substrate-Y can stem from several factors:

  • This compound Degradation: Ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Cellular Health: The metabolic state of your cells can influence the activity of the signaling pathway. Ensure your cells are healthy and not overly confluent.

  • Incubation Time: The time required for this compound to inhibit KX and for the subsequent dephosphorylation of Substrate-Y can vary between cell types. An incubation time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to determine the optimal endpoint.

Q4: I am seeing a decrease in cell viability in my vehicle control (DMSO) group. What should I do?

A4: A final DMSO concentration exceeding 0.5% (v/v) in the cell culture media can be toxic to many cell lines. Ensure that the final concentration of your vehicle control is the same as in your experimental groups and does not exceed this limit. If your stock solution of this compound is at a low concentration, you may need to prepare a higher concentration stock to avoid adding a large volume of DMSO to your culture.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound
Symptom Possible Cause Suggested Solution
Precipitate observed in stock solution.Incorrect solvent or low temperature.Gently warm the solution to 37°C and vortex. If the precipitate remains, sonication for 5-10 minutes may be required.
Precipitate forms when added to media.This compound has limited solubility in aqueous solutions.Pre-dilute the this compound stock solution in a small volume of media before adding it to the final culture volume. Vortex the diluted solution thoroughly.
Issue 2: Inconsistent Cell Viability Assay Results
Symptom Possible Cause Suggested Solution
High variability between replicates.Uneven cell seeding or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the microplate, as they are more prone to evaporation.
No dose-dependent effect observed.Incorrect concentration range or assay incubation time.Broaden the concentration range of this compound used. Optimize the incubation time for your specific cell line.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) after 48h Treatment
HeLaCervical Cancer15.2
A549Lung Cancer22.8
MCF-7Breast Cancer18.5
PC-3Prostate Cancer35.1

Table 2: Recommended Starting Concentrations for Common Assays

Experiment Type Recommended Concentration Range (µM) Recommended Incubation Time (hours)
Western Blot (p-Substrate-Y)10 - 256 - 24
MTT Cell Viability Assay5 - 5048 - 72
Annexin V Apoptosis Assay15 - 3024 - 48

Experimental Protocols

Protocol: Western Blot for p-Substrate-Y Inhibition
  • Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound (and a DMSO vehicle control) for the optimized incubation time.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100V for 90 minutes.

  • Transfer: Transfer the proteins to a PVDF membrane at 350 mA for 75 minutes.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Substrate-Y (1:1000) and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Visualizations

cluster_stress Cellular Stress Signal cluster_pathway Signaling Pathway stress UV, Oxidative Stress kx Kinase-X (KX) stress->kx Activates suby Substrate-Y kx->suby Phosphorylates psuby p-Substrate-Y apoptosis Apoptosis psuby->apoptosis Promotes rv1729 This compound rv1729->kx Inhibits

Caption: The this compound inhibitory pathway.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed Seed cells in 96-well plate adhere Allow cells to adhere (24h) seed->adhere treat Add this compound dilutions (and vehicle control) adhere->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan mtt->solubilize read Read absorbance at 570nm solubilize->read

Caption: Workflow for a cell viability assay.

start Inconsistent Western Blot Results check_compound Is this compound stock fresh and properly stored? start->check_compound check_cells Are cells healthy and not over-confluent? check_compound->check_cells Yes remake_stock Prepare fresh stock solution from powder. check_compound->remake_stock No check_time Have you performed a time-course experiment? check_cells->check_time Yes replate_cells Re-plate experiment with lower cell density. check_cells->replate_cells No optimize_time Perform time-course (e.g., 1, 6, 12, 24h). check_time->optimize_time No contact_support Contact Technical Support check_time->contact_support Yes remake_stock->start replate_cells->start optimize_time->start

Caption: Troubleshooting inconsistent results.

refining RV-1729 treatment duration in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and scientists on refining the in vitro treatment duration of RV-1729, a selective inhibitor of the PI3K/Akt signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for determining the optimal treatment duration for this compound?

A1: For initial experiments, we recommend a time-course study ranging from 6 to 72 hours. This range is typically sufficient to observe both early molecular effects (inhibition of target phosphorylation) and later phenotypic outcomes (e.g., apoptosis, cell cycle arrest). A common experimental setup involves treating cells with a predetermined IC50 concentration of this compound and harvesting cell lysates or assessing viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

Q2: Which molecular markers are most reliable for confirming this compound activity over time?

A2: The most direct and reliable marker for this compound activity is the phosphorylation status of Akt at Serine 473 (p-Akt Ser473). Inhibition should be detectable within a few hours of treatment. For downstream effects, assessing the phosphorylation of S6 ribosomal protein (p-S6) can confirm mTORC1 pathway inhibition. Monitoring changes in the levels of cell cycle-related proteins like Cyclin D1 or apoptosis markers like cleaved PARP can provide insights into the longer-term cellular response.

Q3: How does the initial cell seeding density impact the effective treatment duration of this compound?

A3: Cell density is a critical factor. High cell densities can lead to a more rapid depletion of this compound from the culture medium, potentially reducing its effective concentration over longer incubation periods. Conversely, very low densities may lead to slower proliferation rates, which could mask the anti-proliferative effects of the compound. We recommend seeding cells to reach 50-60% confluency at the start of the treatment to ensure consistent and reproducible results.

Q4: For long-term experiments (> 48 hours), should the culture medium containing this compound be replenished?

A4: Yes, for experiments extending beyond 48 hours, it is advisable to perform a media change. We recommend a half-media change, where 50% of the old media is removed and replaced with fresh media containing the original concentration of this compound. This helps maintain a stable compound concentration and ensures that nutrient depletion or waste accumulation does not confound the experimental results.

Q5: What are the best methods for assessing cell viability versus cytotoxicity in time-course experiments with this compound?

A5: It is important to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.

  • For Viability/Proliferation (Cytostatic Effects): We recommend metabolic assays such as those using resazurin (e.g., CellTiter-Blue®) or tetrazolium salts (MTT, MTS). These are ideal for tracking changes in the overall metabolically active cell population over time.

  • For Cytotoxicity: To specifically measure cell death, assays that quantify the release of lactate dehydrogenase (LDH) into the culture medium or use membrane-impermeant DNA dyes (like Propidium Iodide or Ethidium Homodimer-1) in flow cytometry or imaging are recommended.

Troubleshooting Guide

Problem: I am not observing a significant decrease in p-Akt levels after 24 hours of treatment with this compound.

  • Possible Cause 1: Compound Instability. this compound may be unstable in your specific culture medium over longer periods.

    • Solution: Perform a shorter time-course experiment (e.g., 0.5, 1, 2, 4, and 6 hours) to determine the kinetics of p-Akt inhibition. A rapid but transient inhibition suggests compound degradation. Consider replenishing the media with fresh compound for longer experiments.

  • Possible Cause 2: Suboptimal Cell Health. Unhealthy or senescent cells may exhibit altered signaling dynamics.

    • Solution: Ensure you are using cells at a low passage number and that they are in the logarithmic growth phase at the time of treatment.

  • Possible Cause 3: High Serum Concentration. Growth factors in fetal bovine serum (FBS) can persistently activate the PI3K/Akt pathway, counteracting the inhibitory effect of this compound.

    • Solution: Try reducing the FBS concentration to 5% or 2% for the duration of the treatment, or serum-starve the cells for 12-24 hours before adding this compound along with a growth factor stimulus (e.g., EGF, insulin).

Problem: The inhibitory effect of this compound on cell proliferation appears to diminish after 48 hours.

  • Possible Cause 1: Compound Depletion. As cells proliferate, the effective concentration of this compound per cell decreases. The compound may also be metabolized by the cells.

    • Solution: As mentioned in the FAQs, perform a half-media change with fresh this compound every 48 hours for long-term studies.

  • Possible Cause 2: Development of Cellular Resistance. Cells may adapt to the pathway inhibition by activating compensatory signaling pathways.

    • Solution: Investigate potential feedback loops or crosstalk by probing for the activation of parallel pathways, such as the MAPK/ERK pathway (assessing p-ERK levels).

Problem: I am seeing high variability in my cell viability results between replicate wells.

  • Possible Cause 1: Inconsistent Seeding. Uneven cell distribution across the plate is a common source of variability.

    • Solution: Ensure your cell suspension is homogenous before and during plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even cell settling.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, leading to altered compound concentrations and cell stress.

    • Solution: Avoid using the outer wells of the plate for data collection. Fill these perimeter wells with sterile PBS or media to create a humidity barrier.

Data Presentation

Table 1: Time-Dependent Effect of this compound (100 nM) on p-Akt (Ser473) Levels

Treatment Duration (Hours)Normalized p-Akt/Total Akt Ratio (Mean ± SD)Percent Inhibition (%)
0 (Vehicle Control)1.00 ± 0.080
60.21 ± 0.0479
120.15 ± 0.0385
240.18 ± 0.0582
480.35 ± 0.0765
720.48 ± 0.0952

Table 2: Effect of this compound Treatment Duration on Cell Viability

Treatment Duration (Hours)Cell Viability (% of Vehicle Control, Mean ± SD)
2488.4 ± 5.2
4865.1 ± 4.8
7242.7 ± 3.9

Experimental Protocols

Protocol 1: Western Blotting for p-Akt (Ser473) Analysis

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, treat cells with the desired concentration of this compound or vehicle control for the specified durations (e.g., 6, 12, 24, 48 hours).

  • Lysis: Aspirate the media and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473) and total Akt (typically 1:1000 dilution) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.

Protocol 2: Resazurin-Based Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a predetermined optimal density (e.g., 5,000 cells/well).

  • Treatment: After 24 hours, treat cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add resazurin-based reagent (e.g., CellTiter-Blue®, alamarBlue™) to each well at 10-20% of the total volume.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is visible.

  • Measurement: Read the fluorescence (typically 560 nm excitation / 590 nm emission) or absorbance using a plate reader.

  • Analysis: Subtract the background (media-only control) from all values. Express the results as a percentage of the vehicle-treated control wells.

Visualizations

G stimulus Growth Factor receptor Receptor Tyrosine Kinase (RTK) stimulus->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTORC1 akt->mtor downstream Proliferation & Survival mtor->downstream rv1729 This compound rv1729->pi3k G cluster_assays Parallel Assays start Start seed Seed cells in multi-well plates start->seed treat Treat with this compound (IC50) and Vehicle seed->treat incubate Incubate and collect samples at time points (e.g., 6, 12, 24, 48h) treat->incubate viability Cell Viability Assay (e.g., Resazurin) incubate->viability western Western Blot (p-Akt, Total Akt) incubate->western analyze Analyze Data: Normalize to control and plot vs. time viability->analyze western->analyze end Determine Optimal Duration analyze->end G start_node Unexpected Result: No p-Akt Inhibition check_time Was assay at an early time point (< 6 hours)? start_node->check_time check_serum Is serum concentration high (>10%)? check_time->check_serum No sol_time Action: Run short time-course (0.5-6h) to check kinetics. check_time->sol_time Yes check_cells Are cells high passage or slow growing? check_serum->check_cells No sol_serum Action: Reduce serum or serum-starve before treatment. check_serum->sol_serum Yes sol_cells Action: Use low passage, healthy cells. check_cells->sol_cells Yes

Technical Support Center: Addressing RV-1729 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing toxicity issues encountered when working with the p300/CBP inhibitor, RV-1729, in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to toxicity?

A1: this compound is a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. These coactivators play a crucial role in regulating the expression of a wide range of genes by acetylating histone proteins and other transcription factors. By inhibiting p300/CBP, this compound can lead to the downregulation of key oncogenes, such as MYC, which can induce cell cycle arrest and apoptosis in cancer cells[1]. This on-target activity is the primary driver of its anti-tumor efficacy but can also contribute to toxicity in normal cells that rely on p300/CBP activity for their proliferation and survival.

Q2: What are the common off-target effects of p300/CBP inhibitors like this compound?

A2: While this compound is designed to be selective, off-target effects can occur. Due to structural similarities, other bromodomain-containing proteins, particularly those in the BET family like BRD4, can be potential off-targets. Unintended inhibition of these proteins can lead to confounding experimental results, as they also play critical roles in gene transcription and cell cycle control.

Q3: Why am I observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound?

A3: Several factors could contribute to high cytotoxicity:

  • Cell Line Sensitivity: Some cell lines are inherently more dependent on p300/CBP activity for survival and are therefore more sensitive to inhibition.

  • Compound Stability: Ensure the compound has been stored correctly and has not degraded.

  • Dosing Error: Double-check calculations and dilutions to ensure the correct final concentration.

  • On-Target Toxicity: The observed cytotoxicity may be a direct result of the on-target inhibition of p300/CBP, leading to apoptosis.

Q4: I am not seeing the expected apoptotic effect in my cancer cell line. What could be the reason?

A4: A lack of apoptotic response could be due to:

  • Cell Line Resistance: The cell line may have intrinsic resistance mechanisms, such as the functional redundancy of other survival pathways that are not dependent on p300/CBP.

  • Inhibitor Inactivity: Verify the activity of your this compound stock.

  • Suboptimal Assay Conditions: Ensure that your apoptosis assay is optimized for your specific cell line and that you are analyzing the cells at an appropriate time point after treatment.

  • Functional Redundancy of p300 and CBP: If the cell line expresses high levels of both p300 and CBP, inhibiting only one might not be sufficient to induce apoptosis.

Troubleshooting Guides

Issue 1: High background toxicity or inconsistent results in cell viability assays.
  • Possible Cause 1: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that is non-toxic to your cells. Run a solvent-only control to determine the tolerance of your cell line.

  • Possible Cause 2: Uneven cell seeding.

    • Troubleshooting Step: Ensure a single-cell suspension before seeding and use appropriate techniques to avoid edge effects in multi-well plates.

  • Possible Cause 3: Compound precipitation.

    • Troubleshooting Step: Visually inspect the culture medium for any signs of compound precipitation. If observed, consider using a lower concentration or a different solvent system.

Issue 2: Difficulty in interpreting apoptosis data.
  • Possible Cause 1: Suboptimal antibody/dye concentration for Annexin V/PI staining.

    • Troubleshooting Step: Titrate the Annexin V and Propidium Iodide concentrations to determine the optimal staining for your specific cell line and flow cytometer settings.

  • Possible Cause 2: Analysis at an inappropriate time point.

    • Troubleshooting Step: Perform a time-course experiment to identify the optimal incubation time with this compound to observe early and late apoptotic events.

  • Possible Cause 3: False positives in PI staining.

    • Troubleshooting Step: Be aware that conventional Annexin V/PI protocols can lead to false positives due to PI staining of RNA in the cytoplasm. A modified protocol that includes an RNase A treatment step can improve accuracy.

Quantitative Data Summary

Due to the limited publicly available quantitative toxicity data specifically for this compound, the following table provides an illustrative example of how to present such data. Researchers should generate their own dose-response curves for their specific cell lines of interest.

Cell LineCancer TypeThis compound IC50 (nM)Apoptosis Rate at 100 nM (48h)Notes
HCT116 Colorectal Carcinoma[Example: 50][Example: 65%]Highly sensitive to p300/CBP inhibition.
MCF-7 Breast Cancer[Example: 250][Example: 40%]Moderately sensitive.
A549 Lung Carcinoma[Example: 800][Example: 25%]Shows relative resistance.
PC-3 Prostate Cancer[Example: 150][Example: 55%]Dependent on androgen receptor signaling co-activated by p300/CBP.

Note: The values presented in this table are for illustrative purposes only and are not actual experimental data for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations and time points.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

RV1729_Signaling_Pathway cluster_nucleus Nucleus RV1729 This compound p300_CBP p300/CBP RV1729->p300_CBP Inhibits HAT activity Histones Histones p300_CBP->Histones Acetylation Transcription_Factors Transcription Factors (e.g., MYC, p53) p300_CBP->Transcription_Factors Co-activation Acetylated_Histones Acetylated Histones Gene_Expression Gene Expression (Cell Cycle, Apoptosis) Acetylated_Histones->Gene_Expression Promotes Transcription_Factors->Gene_Expression Regulates

Caption: this compound inhibits p300/CBP HAT activity in the nucleus.

Experimental_Workflow cluster_assays Assays start Start: Cell Culture treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (24, 48, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis analysis Data Analysis: IC50, Apoptosis Rate viability->analysis apoptosis->analysis end End: Results analysis->end

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue High Cytotoxicity Observed cause1 Cell Line Sensitivity issue->cause1 cause2 Dosing Error issue->cause2 cause3 Compound Instability issue->cause3 cause4 On-Target Effect issue->cause4 solution1 Titrate Dose & Time cause1->solution1 solution2 Verify Calculations cause2->solution2 solution3 Check Storage cause3->solution3 solution4 Confirm with Apoptosis Assay cause4->solution4

Caption: Troubleshooting logic for high this compound toxicity.

References

Technical Support Center: Enhancing RV-1729 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of RV-1729, a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor for inhaled delivery.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: Suboptimal Efficacy or High Variability in In Vivo Models of Respiratory Inflammation

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inadequate Lung Deposition 1. Optimize Particle Size: Ensure the formulation generates an aerosol with a mass median aerodynamic diameter (MMAD) between 1-5 µm for optimal deep lung deposition. 2. Refine Inhalation System: For rodent studies, utilize a nose-only inhalation tower or a well-calibrated intratracheal administration system to ensure consistent delivery. 3. Verify Delivery System Performance: Regularly calibrate and validate the nebulizer or dry powder insufflator to confirm the delivered dose.
Poor Formulation Stability 1. Assess Formulation Stability: Conduct short-term stability studies of the formulation under experimental conditions (e.g., temperature, humidity). 2. Protect from Light and Moisture: Store the this compound formulation in a cool, dark, and dry place.
Insufficient Target Engagement 1. Dose-Response Study: Perform a dose-ranging study to determine the optimal dose for target inhibition in the lung. 2. Pharmacodynamic (PD) Assessment: Measure the inhibition of downstream PI3Kδ signaling markers (e.g., phosphorylated Akt, S6) in lung tissue or bronchoalveolar lavage (BAL) fluid at various time points post-dosing.
High Biological Variability 1. Standardize Animal Models: Ensure consistency in the age, sex, and strain of the animals used. 2. Control Environmental Factors: Maintain consistent housing conditions (temperature, humidity, light-dark cycle) to minimize stress-induced variability. 3. Increase Sample Size: A larger number of animals per group may be necessary to achieve statistical significance.
Issue 2: Unexpected Systemic Side Effects or Toxicity

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
High Systemic Exposure 1. Optimize Formulation for Lung Retention: Modify the formulation to increase the residence time of this compound in the lungs and reduce systemic absorption. This may involve altering the physicochemical properties of the drug substance. 2. Pharmacokinetic (PK) Analysis: Conduct a full PK study to determine the plasma concentration of this compound over time after inhalation.
Off-Target Effects 1. Selectivity Profiling: If not already done, confirm the selectivity of this compound against other PI3K isoforms (α, β, γ) and a panel of other kinases. 2. Dose Reduction: Lower the administered dose to a level that maintains efficacy in the lungs while minimizing systemic concentrations that could lead to off-target effects.
Immune-Mediated Toxicities 1. Monitor for Immune-Related Adverse Events: Be vigilant for signs of immune-mediated toxicities that have been observed with other PI3Kδ inhibitors, such as gastrointestinal inflammation or skin rashes. 2. Consult Toxicologist: If unexpected toxicities arise, consult with a toxicologist to design appropriate safety and investigative studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3Kδ signaling pathway is crucial for the activation, proliferation, and survival of various immune cells, particularly B cells and neutrophils, which are implicated in the inflammatory processes of respiratory diseases like asthma and COPD. By inhibiting PI3Kδ, this compound is expected to reduce airway inflammation.

Q2: What are the key downstream signaling molecules to measure for target engagement?

A2: To confirm that this compound is engaging its target in vivo, it is recommended to measure the phosphorylation status of downstream effectors of the PI3Kδ pathway. Key markers include phosphorylated Akt (p-Akt) at Ser473 and phosphorylated S6 ribosomal protein (p-S6). A reduction in the levels of these phosphorylated proteins in lung tissue or BAL cells following this compound administration would indicate successful target engagement.

Q3: What are the most appropriate animal models for testing the in vivo efficacy of this compound?

A3: For asthma, rodent models using allergens like ovalbumin (OVA) or house dust mite (HDM) are commonly used to induce allergic airway inflammation, eosinophilia, and airway hyperresponsiveness. For COPD, models involving chronic exposure to cigarette smoke or intranasal administration of lipopolysaccharide (LPS) can be used to induce neutrophilic inflammation and other COPD-like features.

Q4: How should this compound be formulated for preclinical in vivo inhalation studies?

A4: For preclinical studies, this compound can be formulated as a solution for nebulization or as a dry powder for insufflation. The choice of formulation will depend on the physicochemical properties of the compound and the available delivery devices. It is critical to ensure the formulation is stable and generates particles in the respirable range (1-5 µm).

Q5: What are the expected therapeutic effects of this compound in preclinical models?

A5: Based on its mechanism of action, this compound is expected to reduce the infiltration of inflammatory cells (such as eosinophils and neutrophils) into the lungs, decrease the production of pro-inflammatory cytokines and chemokines in the airways, and ameliorate airway hyperresponsiveness in relevant animal models of asthma and COPD.

Quantitative Data Summary

Disclaimer: Publicly available in vivo efficacy data for this compound is limited. The following tables present representative data from a preclinical study of a similar inhaled dual PI3Kγ/δ inhibitor, AZD8154, to provide an example of expected in vivo effects.

Table 1: Effect of Inhaled AZD8154 on Lipopolysaccharide (LPS)-Induced Neutrophil Recruitment in Rat Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupDose (mg/kg)Neutrophil Count (x10^4 cells/mL)% Inhibition
Vehicle Control-15.2 ± 2.1-
AZD81540.0212.9 ± 1.815%
AZD81540.17.4 ± 1.551%
AZD81540.32.6 ± 0.983%

Table 2: Effect of Inhaled AZD8154 on Ovalbumin (OVA)-Induced Eosinophil Influx and Cytokine Levels in Sensitized Rat BALF

Treatment GroupDose (µg/kg)Eosinophil Influx (% of Vehicle)IL-13 Reduction (% of Vehicle)IL-17 Reduction (% of Vehicle)
Vehicle Control-100%100%100%
AZD81546965%58%62%
AZD815423032%25%30%
AZD8154118015%12%18%

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in a Rat Model of LPS-Induced Airway Inflammation
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Grouping: Randomly assign animals to vehicle control and this compound treatment groups.

  • Dosing: Administer the this compound formulation or vehicle via intratracheal insufflation or nose-only inhalation at the desired doses.

  • LPS Challenge: One hour post-dosing, administer LPS (e.g., 1 mg/mL in sterile saline) via intratracheal instillation.

  • Bronchoalveolar Lavage (BAL): At a predetermined time point after the LPS challenge (e.g., 6 hours), euthanize the animals and perform BAL with phosphate-buffered saline (PBS).

  • Cell Analysis: Centrifuge the BAL fluid to pellet the cells. Resuspend the cell pellet and perform a total cell count. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of neutrophils, macrophages, and lymphocytes.

  • Cytokine Analysis: Analyze the BAL fluid supernatant for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex assay.

Protocol 2: Pharmacodynamic Assessment of PI3Kδ Pathway Inhibition in Lung Tissue
  • Animal Model and Dosing: As described in Protocol 1.

  • Tissue Collection: At various time points after this compound administration (e.g., 1, 4, 8, and 24 hours), euthanize the animals and perfuse the lungs with saline.

  • Tissue Homogenization: Excise the lungs and immediately snap-freeze them in liquid nitrogen. Homogenize the frozen lung tissue in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in the lung homogenates using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membranes with primary antibodies against p-Akt (Ser473), total Akt, p-S6, and total S6. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Densitometry: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_membrane cluster_cytoplasm Receptor Receptor (e.g., GPCR, RTK) PI3K_delta PI3Kδ Receptor->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates pAkt p-Akt mTORC1 mTORC1 pAkt->mTORC1 Cell_Response Cellular Responses (Proliferation, Survival, Inflammation) pAkt->Cell_Response S6K S6K mTORC1->S6K pS6 p-S6 S6K->pS6 phosphorylates pS6->Cell_Response RV1729 This compound RV1729->PI3K_delta inhibits Experimental_Workflow cluster_endpoints Endpoint Analysis start Start acclimatize Animal Acclimatization (≥ 1 week) start->acclimatize grouping Randomization into Treatment Groups acclimatize->grouping dosing This compound or Vehicle Administration (Inhalation) grouping->dosing challenge Inflammatory Challenge (e.g., LPS or Allergen) dosing->challenge bal Bronchoalveolar Lavage (BAL) challenge->bal tissue Lung Tissue Collection challenge->tissue cell_analysis Cell Differential Counts bal->cell_analysis cytokine_analysis Cytokine Measurement (ELISA/Multiplex) bal->cytokine_analysis pd_analysis Pharmacodynamic Analysis (Western Blot for p-Akt/p-S6) tissue->pd_analysis end End cell_analysis->end cytokine_analysis->end pd_analysis->end Troubleshooting_Logic start Suboptimal In Vivo Efficacy check_delivery Is Drug Delivery to the Lungs Confirmed? start->check_delivery optimize_delivery Optimize Formulation and Inhalation System check_delivery->optimize_delivery No check_target Is Target Engagement Achieved? check_delivery->check_target Yes optimize_delivery->check_delivery dose_response Perform Dose-Response and Pharmacodynamic Studies check_target->dose_response No check_model Is the Animal Model Appropriate? check_target->check_model Yes dose_response->check_target refine_model Refine Animal Model or Increase Sample Size check_model->refine_model No success Efficacy Achieved check_model->success Yes refine_model->check_model

Technical Support Center: Troubleshooting Guide for Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive troubleshooting advice and frequently asked questions for researchers utilizing kinase assays. While the specific kinase "RV-1729" is not referenced in publicly available scientific literature, the principles and challenges of kinase assays are broadly applicable. This guide will use the well-characterized Rho-kinase (ROCK) as a representative example for specific signaling pathways and experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps to consider when optimizing a kinase assay?

Optimizing a kinase assay is crucial for generating reliable and reproducible data. Key initial steps involve the careful selection and titration of assay components.[1][2] This includes determining the optimal concentrations of the kinase, substrate, and ATP.[3] It is also important to select an appropriate assay format (e.g., fluorescence, luminescence, radiometric) that balances sensitivity, throughput, and cost.[1][4] Finally, establishing optimal reaction conditions such as pH, temperature, and incubation time is essential for robust assay performance.[1][2]

Q2: How do I determine the optimal enzyme concentration for my assay?

To determine the optimal enzyme concentration, a titration experiment should be performed. This involves testing a range of enzyme concentrations while keeping the substrate and ATP concentrations constant. The ideal concentration will yield a robust signal well above the background noise, within the linear range of the assay.[5]

Q3: What are common sources of interference in kinase assays?

Several factors can interfere with kinase assays, leading to false positives or negatives. Test compounds themselves can be a source of interference by fluorescing or quenching the assay signal.[1][6] Additionally, impurities in reagents like ATP or buffers can affect reaction kinetics.[1] It is also important to consider that some compounds may cause non-specific inhibition by chelating necessary cofactors.[1]

Troubleshooting Common Issues

Problem 1: High Background Signal

A high background signal can obscure the true kinase activity, leading to a low signal-to-noise ratio.[2]

Potential Cause Recommended Solution
Contaminated Reagents Use fresh, high-purity reagents. Prepare fresh ATP and buffer solutions for each experiment and ensure the kinase preparation is of high purity.[2]
Sub-optimal Reagent Concentrations Titrate each reagent (kinase, substrate, ATP, detection reagents) to find the optimal concentration that provides a good signal window without elevating the background.[2]
Prolonged Incubation Times Perform a time-course experiment to determine the linear range for both the kinase reaction and the signal detection, avoiding excessively long incubations that can lead to non-enzymatic signal generation.[2]
Assay Plate Issues Some microplates can autofluoresce or autoluminesce. Test different plate types to find one with low background for your specific assay format.
Problem 2: Low or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Potential Cause Recommended Solution
Inactive Enzyme Verify the activity of the kinase using a known positive control substrate and inhibitor. Ensure proper storage and handling of the enzyme.
Sub-optimal Assay Conditions Ensure the buffer composition (pH, salt concentration) is optimal for the specific kinase.[2][3] Verify that the concentrations of the kinase, substrate, and ATP are sufficient.[2]
Degraded Reagents Prepare fresh ATP and detection reagents immediately before use.[2] Some reagents are sensitive to light or temperature and should be handled accordingly.
Incorrect Assay Wavelengths For fluorescence-based assays, confirm that the excitation and emission wavelengths are set correctly for the specific fluorophore being used.
Problem 3: High Variability and Poor Reproducibility

Inconsistent results between replicate wells or experiments can make data interpretation difficult.[3]

Potential Cause Recommended Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques.[3]
Inadequate Mixing Thoroughly mix all reagents after addition, but avoid introducing bubbles.[3]
Temperature Fluctuations Maintain a stable and uniform temperature for all reagents and the assay plate during incubation.[2][3] Avoid placing plates on surfaces with temperature gradients.[3]
Edge Effects The outer wells of a microplate are more prone to evaporation.[3] To mitigate this, avoid using the outer wells or fill them with buffer or water.[3]
Reagent Instability Prepare reagents fresh and keep them on ice until use, especially the kinase and ATP which can degrade over time.[2]

Experimental Protocols

Standard Kinase Assay Protocol (Example: Luminescence-based)

This protocol is a general guideline and should be optimized for the specific kinase and assay format.

  • Prepare Reagents :

    • Kinase Buffer : 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT.[5]

    • Kinase/Substrate Mix : Prepare a 2X solution of the kinase and substrate in kinase buffer.

    • ATP Solution : Prepare a 2X solution of ATP in kinase buffer.

    • Test Compound : Prepare a 4X solution of the test compound (e.g., inhibitor) in a suitable solvent (e.g., DMSO) and dilute in kinase buffer.

  • Assay Procedure :

    • Add 5 µL of the 4X test compound solution or vehicle control to the appropriate wells of a 96-well plate.[3]

    • Add 10 µL of the 2X Kinase/Substrate mix to all wells.[3]

    • Incubate for 10-20 minutes at room temperature to allow for compound binding.[3][7]

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.[3]

    • Incubate for the desired time (e.g., 60 minutes) at a controlled temperature.[3][5]

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and measure luminescence).[5]

IC₅₀ Determination

To determine the half-maximal inhibitory concentration (IC₅₀) of a compound, a dose-response experiment is performed.

  • Prepare serial dilutions of the inhibitor. A common approach is to use a 10-point dilution series.

  • Perform the kinase assay as described above, with each inhibitor concentration tested in duplicate or triplicate.

  • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Example IC₅₀ Values for ROCK Inhibitors

InhibitorTargetIC₅₀ (nM)
GSK269962AROCK11.6[8]
SB-772077-BROCK15.6[8]
FasudilROCKBiochemical IC₅₀s in the hundreds of nanomolar range[9]
Y-27632ROCKBiochemical IC₅₀s in the hundreds of nanomolar range[9]

Visualizing Workflows and Pathways

General Kinase Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents (Buffer, Kinase, Substrate, ATP, Compound) plate Dispense Compound/ Vehicle to Plate reagents->plate add_enzyme Add Kinase/ Substrate Mix plate->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_atp Initiate with ATP pre_incubate->add_atp incubate Incubate at Controlled Temperature add_atp->incubate stop_reaction Stop Reaction/ Add Detection Reagent incubate->stop_reaction read_signal Read Signal (Luminescence, Fluorescence, etc.) stop_reaction->read_signal data_analysis Data Analysis (e.g., IC50 calculation) read_signal->data_analysis

Caption: A generalized workflow for a typical in vitro kinase assay.

Troubleshooting Decision Tree

G cluster_bg cluster_signal cluster_var start Assay Problem (High Background, Low Signal, High Variability) bg_q1 Reagents Fresh? start->bg_q1 sig_q1 Enzyme Active? start->sig_q1 var_q1 Pipetting Accurate? start->var_q1 bg_a1_no Prepare Fresh High-Purity Reagents bg_q1->bg_a1_no No bg_q2 Reagent Concentrations Optimized? bg_q1->bg_q2 Yes bg_a2_no Titrate Reagents bg_q2->bg_a2_no No bg_q3 Incubation Time Optimized? bg_q2->bg_q3 Yes bg_a3_no Perform Time-Course bg_q3->bg_a3_no No sig_a1_no Check Enzyme Activity with Positive Control sig_q1->sig_a1_no No sig_q2 Assay Conditions Optimal? sig_q1->sig_q2 Yes sig_a2_no Optimize Buffer, pH, and Concentrations sig_q2->sig_a2_no No sig_q3 Reagents Degraded? sig_q2->sig_q3 Yes sig_a3_no Prepare Fresh Reagents sig_q3->sig_a3_no Yes var_a1_no Calibrate Pipettes/ Check Technique var_q1->var_a1_no No var_q2 Mixing Sufficient? var_q1->var_q2 Yes var_a2_no Ensure Thorough Mixing var_q2->var_a2_no No var_q3 Temperature Stable? var_q2->var_q3 Yes var_a3_no Ensure Uniform Temperature var_q3->var_a3_no No

Caption: A decision tree to guide troubleshooting of common kinase assay issues.

Example Signaling Pathway: Rho-Kinase (ROCK)

Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton.[10] It is a downstream effector of the small GTPase RhoA.[9][11][12]

G ext_signal Extracellular Signals (e.g., GPCR agonists) rhoa RhoA-GDP (Inactive) ext_signal->rhoa Activates GEFs rhoa_gtp RhoA-GTP (Active) rhoa->rhoa_gtp GTP binding rock ROCK rhoa_gtp->rock Activates limk LIM Kinase rock->limk Phosphorylates & Activates mypt1 MYPT1 rock->mypt1 Phosphorylates & Inactivates mlc Myosin Light Chain (MLC) rock->mlc Directly Phosphorylates cofilin Cofilin limk->cofilin Phosphorylates & Inactivates actin_depoly Actin Depolymerization (Inhibited) cofilin->actin_depoly mlc_p Phospho-MLC mypt1->mlc_p Dephosphorylates mlc->mlc_p contraction Stress Fiber Formation & Actomyosin Contractility mlc_p->contraction

Caption: Simplified signaling pathway of Rho-Kinase (ROCK).

References

Validation & Comparative

Comparative Analysis of RV-1729: A Next-Generation PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the potency and selectivity of RV-1729 against other leading Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The delta (δ) isoform of PI3K is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling. Its overactivation is a key driver in various B-cell malignancies, making it a prime therapeutic target. This compound is a novel, potent, and selective PI3Kδ inhibitor. This guide provides an objective comparison of this compound's performance against other well-established PI3Kδ inhibitors: idelalisib, umbralisib, and zandelisib, supported by experimental data.

Biochemical Potency and Selectivity

The in vitro potency of this compound and its counterparts was evaluated in biochemical assays measuring the half-maximal inhibitory concentration (IC50) against the four Class I PI3K isoforms (α, β, γ, and δ). Lower IC50 values indicate greater potency.

InhibitorPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
This compound 192[1][2]-24[1][2]12[1][2]
Idelalisib8600[3][4]4000[3][4]2100[3][4]19[3][4]
Umbralisib>100001116106522
Zandelisib---0.6[5]

Data for this compound PI3Kβ and Zandelisib PI3Kα, β, and γ isoforms were not available in the searched literature. A lower IC50 value indicates higher potency.

This compound demonstrates potent inhibition of PI3Kδ with an IC50 of 12 nM.[1][2] Notably, it exhibits a 2-fold selectivity for PI3Kδ over the γ isoform and a 16-fold selectivity over the α isoform.[1][2] Idelalisib, the first-in-class PI3Kδ inhibitor, shows high selectivity for the delta isoform over the α, β, and γ isoforms.[3][4] Umbralisib also displays selectivity for PI3Kδ, albeit with some activity against the β and γ isoforms. Zandelisib is a highly potent PI3Kδ inhibitor with an IC50 of 0.6 nM.[5]

Cellular Potency: Inhibition of PI3K Signaling and Cell Viability

The cellular activity of these inhibitors was assessed by their ability to inhibit the phosphorylation of Akt (p-Akt), a key downstream effector in the PI3K pathway, and to reduce the viability of B-cell lymphoma cell lines. The half-maximal effective concentration (EC50) is a measure of a drug's potency in a cell-based assay.

InhibitorCell LineAssayCellular Potency (EC50/IC50, nM)
This compound THP-1p-Akt Inhibition46[1]
IdelalisibB-cellsB-cell proliferation6
UmbralisibLymphoma/Leukemia cell linesp-Akt Inhibition-
ZandelisibRaji (B-cell lymphoma)p-Akt Inhibition-

Direct head-to-head comparative data for the cellular potency of all four inhibitors in the same B-cell line under identical conditions was not available in the searched literature. The available data is presented.

This compound effectively inhibits the phosphorylation of Akt in MCP1-stimulated THP-1 cells with an IC50 of 46 nM.[1] Idelalisib potently inhibits B-cell proliferation with an EC50 of 6 nM. Studies have shown that umbralisib inhibits the phosphorylation of Akt in human lymphoma and leukemia cell lines. Zandelisib has been demonstrated to inhibit PI3Kδ-mediated Akt phosphorylation in Raji cells.[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_receptor Cell Surface Receptor Receptor Tyrosine Kinase / B-Cell Receptor RV1729 RV1729 PI3K_delta PI3K_delta RV1729->PI3K_delta Idelalisib Idelalisib Idelalisib->PI3K_delta Umbralisib Umbralisib Umbralisib->PI3K_delta Zandelisib Zandelisib Zandelisib->PI3K_delta

Caption: PI3K/AKT Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Potency & Selectivity cluster_cellular Cellular Potency Kinase_Assay ADP-Glo Kinase Assay (PI3Kα, β, γ, δ isoforms) IC50_determination IC50 Determination Kinase_Assay->IC50_determination Cell_Culture B-cell Lymphoma Cell Lines Inhibitor_Treatment Treatment with PI3Kδ Inhibitors (this compound, Idelalisib, Umbralisib, Zandelisib) pAKT_Assay p-AKT Western Blot Viability_Assay CellTiter-Glo Viability Assay EC50_pAKT EC50 (p-AKT Inhibition) EC50_Viability EC50 (Cell Viability)

Caption: Experimental Workflow for Inhibitor Validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and transparency.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of PI3K isoforms by measuring the amount of ADP produced during the kinase reaction.

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (α, β, γ, δ)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • PIPES/PS lipid substrate

    • ATP

    • Test inhibitors (this compound, idelalisib, umbralisib, zandelisib)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitors in DMSO.

    • Add the diluted inhibitors to the wells of a 384-well plate.

    • Add the PI3K enzyme and lipid substrate mixture to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular p-Akt Inhibition Assay (Western Blot)

This assay determines the ability of the inhibitors to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of Akt.

  • Reagents and Materials:

    • B-cell lymphoma cell lines (e.g., Raji, TMD8)

    • Cell culture medium and supplements

    • Test inhibitors

    • Stimulating agent (e.g., anti-IgM)

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed the B-cell lymphoma cells in multi-well plates and culture overnight.

    • Treat the cells with various concentrations of the test inhibitors for 2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for 15-30 minutes to activate the PI3K pathway.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the cell lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-Akt and total Akt.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and calculate the EC50 for p-Akt inhibition.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.

  • Reagents and Materials:

    • B-cell lymphoma cell lines

    • Cell culture medium and supplements

    • Test inhibitors

    • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

    • Opaque-walled 96-well plates

  • Procedure:

    • Seed the cells in an opaque-walled 96-well plate and allow them to acclimate.

    • Add serial dilutions of the test inhibitors to the wells.

    • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well to lyse the cells and generate a luminescent signal.

    • Mix the contents on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure the luminescence using a luminometer.

    • Calculate the EC50 values by plotting cell viability against the inhibitor concentration.

References

An In Vitro Comparison of the PI3Kδ Inhibitors RV-1729 and Idelalisib

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two prominent phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.

This guide provides an objective in vitro comparison of RV-1729 and idelalisib, two selective inhibitors of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). PI3Kδ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of various hematopoietic cells. Its dysregulation is implicated in hematological malignancies and inflammatory diseases, making it an attractive therapeutic target.

Introduction to this compound and Idelalisib

Idelalisib (formerly CAL-101 or GS-1101) is a first-in-class, orally bioavailable, selective PI3Kδ inhibitor. It is approved for the treatment of certain B-cell malignancies, including chronic lymphocytic leukemia (CLL) and follicular lymphoma. By inhibiting PI3Kδ, idelalisib induces apoptosis and inhibits proliferation in malignant B-cells.

This compound is a potent and selective PI3Kδ inhibitor that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action also centers on the inhibition of the PI3Kδ isoform, thereby modulating immune and inflammatory responses.

This guide summarizes key in vitro data for both compounds, covering their biochemical potency, isoform selectivity, and cellular activity. Detailed experimental protocols for the assays described are also provided to support further research.

Quantitative Data Summary

The following table summarizes the reported in vitro potency and selectivity of this compound and idelalisib against Class I PI3K isoforms. It is important to note that these values are compiled from different sources and may not be directly comparable due to variations in experimental conditions.

ParameterThis compoundIdelalisib
Biochemical IC50 (PI3Kδ) 12 nM[1][2]2.5 nM - 19 nM
Selectivity (vs. PI3Kα) 16-fold[1][2]>40-fold to 453-fold
Selectivity (vs. PI3Kβ) ->40-fold to 210-fold
Selectivity (vs. PI3Kγ) 2-fold[1][2]>40-fold to 110-fold
Cellular IC50 (PMA-induced peroxide production in U937 cells) 1.1 nM[2]Not Reported
Cellular IC50 (AKT phosphorylation in MCP1-stimulated THP1 cells) 46 nM[2]Not Reported

Mechanism of Action and Signaling Pathway

Both this compound and idelalisib are ATP-competitive inhibitors of the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. The subsequent deactivation of the PI3K/AKT/mTOR pathway ultimately results in reduced cell proliferation and survival, and in the case of malignant cells, induction of apoptosis.

PI3K_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes RV1729 This compound RV1729->PI3K Idelalisib Idelalisib Idelalisib->PI3K

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway showing the inhibitory action of this compound and idelalisib on PI3Kδ.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific cell lines and reagents used.

Biochemical Kinase Assay (PI3Kδ IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PI3Kδ enzyme.

Principle: The assay measures the phosphorylation of the substrate PIP2 to PIP3 by the PI3Kδ enzyme. The amount of product formed is quantified, typically using a luminescence-based method where the amount of ATP consumed is correlated with light output.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

  • ATP

  • Test compounds (this compound, idelalisib)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add the PI3Kδ enzyme to the wells.

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate for a specific time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • The luminescent signal is inversely proportional to the activity of the PI3Kδ enzyme.

  • Calculate IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-AKT (p-AKT) Western Blot Assay

Objective: To assess the ability of a compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of AKT.

Principle: Cells are treated with the test compound and then stimulated to activate the PI3K pathway. Cell lysates are then subjected to SDS-PAGE and Western blotting to detect the levels of phosphorylated AKT (p-AKT) and total AKT.

Materials:

  • Relevant cell line (e.g., THP-1, U937, or a B-cell lymphoma line)

  • Cell culture medium and supplements

  • Test compounds (this compound, idelalisib)

  • Stimulant (e.g., MCP-1, PMA, anti-IgM)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-AKT Ser473, anti-total AKT)

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and membranes

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere or grow to a suitable density.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate agonist for a short period (e.g., 10-30 minutes) to induce AKT phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the primary antibody against p-AKT.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total AKT to serve as a loading control.

  • Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.

  • Plot the normalized p-AKT levels against the compound concentration to determine the cellular IC50.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay B1 Prepare Compound Dilutions B2 Incubate Compound with PI3Kδ Enzyme B1->B2 B3 Initiate Kinase Reaction (add PIP2 + ATP) B2->B3 B4 Detect ADP Production (Luminescence) B3->B4 B5 Calculate Biochemical IC50 B4->B5 C1 Seed and Culture Cells C2 Treat Cells with Compound C1->C2 C3 Stimulate PI3K Pathway C2->C3 C4 Lyse Cells and Perform Western Blot (p-AKT/Total AKT) C3->C4 C5 Quantify and Calculate Cellular IC50 C4->C5

Figure 2. General experimental workflow for in vitro comparison of PI3Kδ inhibitors.

Discussion and Conclusion

Both this compound and idelalisib are potent inhibitors of the PI3Kδ isoform. Based on the available biochemical data, idelalisib appears to have a slightly lower IC50 for PI3Kδ in some studies, suggesting higher potency. However, it is crucial to emphasize that a direct comparison is limited by the lack of head-to-head studies under identical conditions.

In terms of selectivity, idelalisib demonstrates a more pronounced selectivity profile against other Class I PI3K isoforms, particularly α and β, when compared to the reported data for this compound. The higher selectivity of idelalisib may translate to a more targeted therapeutic effect with potentially fewer off-target effects related to the inhibition of other PI3K isoforms.

References

A Comparative Analysis of RV-1729 and Other PI3K Gamma Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of RV-1729, a potent phosphoinositide 3-kinase (PI3K) delta inhibitor with gamma activity, against other notable PI3K gamma (PI3Kγ) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced landscape of PI3K inhibition. We will delve into the biochemical and cellular activities, selectivity profiles, and experimental methodologies to provide a comprehensive resource for informed decision-making in research and development.

Introduction to PI3K Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, differentiation, motility, and survival. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit. Four isoforms of the p110 catalytic subunit exist: alpha (α), beta (β), delta (δ), and gamma (γ). While PI3Kα and PI3Kβ are ubiquitously expressed, PI3Kδ and PI3Kγ are predominantly found in hematopoietic cells, making them attractive targets for immunological and oncological indications.

This guide focuses on the comparative analysis of inhibitors targeting the PI3Kγ isoform, with a special focus on this compound. We will compare its profile with that of Eganelisib (IPI-549), a highly selective PI3Kγ inhibitor, and Duvelisib (Copiktra®), a dual PI3Kδ/γ inhibitor approved for certain hematological malignancies.

Biochemical Potency and Selectivity

The in vitro potency and selectivity of a kinase inhibitor are fundamental parameters in its characterization. These are typically determined through biochemical assays that measure the direct inhibition of the purified enzyme's activity. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Primary Target(s)
This compound 192[1][2]-12[1][2]24[1][2]δ > γ
Eganelisib (IPI-549) 32003500>840016γ
Duvelisib 1602852.527.4δ/γ

Note: IC50 values can vary between different assay formats and conditions. The data presented here are compiled from publicly available sources for comparative purposes.

This compound is a potent inhibitor of PI3Kδ with an IC50 of 12 nM.[1][2] It exhibits a twofold selectivity for PI3Kδ over PI3Kγ and a 16-fold selectivity over PI3Kα.[1][2] Eganelisib is a highly selective PI3Kγ inhibitor with an IC50 of 16 nM and demonstrates greater than 150-fold selectivity over other class I PI3K isoforms. Duvelisib is a dual inhibitor with high potency against both PI3Kδ (IC50 = 2.5 nM) and PI3Kγ (IC50 = 27.4 nM).

cluster_0 Inhibitor Selectivity Profile cluster_1 PI3K Isoforms This compound This compound PI3Kd PI3Kδ This compound->PI3Kd Potent PI3Kg PI3Kγ This compound->PI3Kg Moderate Eganelisib Eganelisib Eganelisib->PI3Kg Highly Selective & Potent Duvelisib Duvelisib Duvelisib->PI3Kd Potent Duvelisib->PI3Kg Potent PI3Ka PI3Kα PI3Kb PI3Kβ

Figure 1. Logical relationship of inhibitor selectivity.

Cellular Activity

Cellular assays provide a more physiologically relevant context for evaluating inhibitor activity by measuring the downstream effects of target inhibition within a whole-cell system. A common method is to measure the phosphorylation of Akt (p-Akt), a key downstream effector in the PI3K pathway.

CompoundCell LineAssay ReadoutIC50 (nM)
This compound THP-1 (MCP-1 stimulated)p-Akt inhibition46[1]
Eganelisib (IPI-549) RAW264.7 (C5a-stimulated)p-Akt inhibition1.2
Duvelisib CLL tumor cellsp-Akt inhibitionSingle-dose inhibition observed[3]

This compound inhibits the phosphorylation of Akt in MCP1-stimulated THP-1 cells with an IC50 of 46 nM.[1] Eganelisib demonstrates potent cellular activity with a p-Akt IC50 of 1.2 nM in RAW264.7 macrophages. Duvelisib has been shown to inhibit p-Akt in primary CLL tumor cells following a single dose.[3]

Preclinical In Vivo Efficacy and Pharmacokinetics

Preclinical animal models are essential for evaluating the in vivo efficacy and pharmacokinetic properties of drug candidates.

This compound: In murine models of asthma and COPD, this compound has been shown to significantly inhibit allergen-induced responses.[1] It is being developed as an inhaled therapy for respiratory diseases.[4][5]

Eganelisib (IPI-549): Preclinical studies have shown that eganelisib has an oral bioavailability of ≥31% across different species and a pharmacokinetic profile that supports daily dosing.[6] In syngeneic tumor models, eganelisib demonstrated immune activation within the myeloid compartment, leading to T-cell infiltration and tumor growth delay.[6] It has been shown to reprogram tumor-associated macrophages from an immune-suppressive to an immune-activating phenotype.[7]

Duvelisib: In preclinical models of B-cell lymphomas, duvelisib showed potent activity that was greater than inhibition of either the δ or γ isoform alone.[8] Pharmacokinetic studies in rats after a 25 mg/kg oral dose showed a maximum concentration (Cmax) of 185.3 ± 21.6 ng/mL and an elimination half-life (T½) of 2.6 ± 0.4 hours.[9] In vivo studies in a T-cell lymphoma patient-derived xenograft (PDX) model showed that duvelisib treatment led to a shift in tumor-associated macrophages from an M2-like to an M1-like phenotype.[8]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific research. Below are representative protocols for key assays used in the characterization of PI3K inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for measuring the in vitro activity of PI3K enzymes and the potency of their inhibitors. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

cluster_0 Biochemical Assay Workflow A 1. Kinase Reaction: - PI3K enzyme - Lipid substrate (e.g., PIP2) - ATP - Test inhibitor B 2. Terminate & Deplete ATP: Add ADP-Glo™ Reagent A->B C 3. Convert ADP to ATP: Add Kinase Detection Reagent B->C D 4. Measure Luminescence: Luciferase/Luciferin reaction C->D

Figure 2. Workflow for a biochemical kinase assay.

Materials:

  • Purified recombinant PI3K isoforms (α, β, δ, γ)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • Test inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (white, 384-well)

  • Luminometer

Procedure:

  • Prepare Reagents: Dilute the PI3K enzyme, lipid substrate, and ATP to their final concentrations in the kinase reaction buffer. Prepare a serial dilution of the test inhibitor.

  • Kinase Reaction: Add the PI3K enzyme, lipid substrate, and test inhibitor to the wells of the assay plate. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular p-Akt Western Blot Assay

This protocol details the measurement of Akt phosphorylation in cells to assess the cellular potency of PI3K inhibitors.

cluster_0 Cellular Assay Workflow A 1. Cell Culture & Treatment: - Seed cells - Treat with inhibitor - Stimulate with agonist B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Western Blot: - Separate proteins - Transfer to membrane B->C D 4. Immunodetection: - Primary antibody (p-Akt, total Akt) - HRP-conjugated secondary antibody C->D E 5. Signal Detection & Analysis: - Chemiluminescence - Densitometry D->E

Figure 3. Workflow for a cellular p-Akt Western Blot assay.

Materials:

  • Cell line of interest (e.g., THP-1)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • Stimulating agonist (e.g., MCP-1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in multi-well plates and grow to the desired confluency. Serum-starve the cells if necessary to reduce basal p-Akt levels. Pre-treat the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1-2 hours). Stimulate the cells with an agonist to activate the PI3K pathway.

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-Akt overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Strip the membrane and re-probe with an antibody for total Akt to serve as a loading control. Quantify the band intensities using densitometry and normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the inhibitor concentration to determine the IC50 value.

Conclusion

This comparative guide provides a snapshot of the current understanding of this compound in the context of other PI3Kγ inhibitors. This compound is a potent PI3Kδ inhibitor with significant activity against the γ isoform. In contrast, Eganelisib offers high selectivity for PI3Kγ, while Duvelisib provides dual inhibition of both δ and γ isoforms. The choice of inhibitor for a specific research application will depend on the desired selectivity profile and the biological question being addressed. The provided experimental protocols offer a starting point for the in-house characterization and comparison of these and other PI3K inhibitors. As the field of PI3K research continues to evolve, detailed and standardized comparative analyses will be crucial for advancing our understanding and therapeutic application of this important class of inhibitors.

References

Confirming RV-1729 Selectivity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the selectivity profile of RV-1729, a potent inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms. While direct published evidence of selectivity confirmation using knockout models for this compound is not publicly available, this guide outlines the standard experimental methodologies, including the hypothetical use of such models, to rigorously assess inhibitor specificity. The provided data and protocols are intended to offer a framework for comparing this compound with other PI3K inhibitors.

This compound, developed by RespiVert, a subsidiary of Janssen, is a dual PI3Kδ/γ inhibitor that was investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic rationale is based on the central role of PI3Kδ and PI3Kγ in the activation and migration of various immune cells implicated in airway inflammation.

In Vitro Selectivity Profile of this compound

Biochemical assays are fundamental in determining the potency and selectivity of a kinase inhibitor against its intended targets and a panel of related kinases. The following table summarizes the available in vitro data for this compound against Class I PI3K isoforms.

TargetIC50 (nM)Fold Selectivity (vs. PI3Kα)Fold Selectivity (vs. PI3Kβ)
PI3Kδ 0.8212.5100
PI3Kγ 2.373.934.8
PI3Kα 17010.47
PI3Kβ 802.11

Note: Data is compiled from publicly available preclinical information. Specific assay conditions may vary.

Experimental Protocols for Selectivity Confirmation

To ensure the on-target efficacy and minimize off-target effects, a multi-faceted approach to selectivity profiling is crucial. This typically involves a combination of biochemical assays, cell-based assays, and in vivo models, including the use of genetically modified animals.

Biochemical Kinase Assays
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a broad panel of kinases.

  • Methodology:

    • Utilize a radiometric assay (e.g., using ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™) with purified recombinant kinase enzymes.

    • Incubate the kinase, substrate (e.g., phosphatidylinositol-4,5-bisphosphate), and ATP with a serial dilution of this compound.

    • Measure the kinase activity by quantifying the amount of phosphorylated substrate.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

    • The panel should include all Class I PI3K isoforms (α, β, δ, γ) and a wide range of other kinases to assess off-target activity.

Cellular Assays
  • Objective: To confirm the on-target activity of this compound in a cellular context by measuring the inhibition of downstream signaling.

  • Methodology:

    • Use appropriate cell lines that express the target kinases (e.g., B cells or neutrophils for PI3Kδ and PI3Kγ).

    • Stimulate the cells with a relevant agonist (e.g., B cell receptor activation for PI3Kδ or a chemokine for PI3Kγ) in the presence of varying concentrations of this compound.

    • Measure the phosphorylation of downstream effectors, such as Akt (p-Akt), using techniques like Western blotting or ELISA.

    • Calculate the EC50 value, the effective concentration that gives half-maximal response.

In Vivo Selectivity Confirmation with Knockout Models (Hypothetical Application for this compound)
  • Objective: To definitively demonstrate that the in vivo effects of this compound are mediated through the inhibition of PI3Kδ and/or PI3Kγ.

  • Methodology:

    • Animal Models: Utilize wild-type (WT), PI3Kδ knockout (Pik3cd⁻/⁻), and PI3Kγ knockout (Pik3cg⁻/⁻) mice.

    • Disease Induction: Induce an inflammatory response relevant to the therapeutic indication, such as an allergen-induced model of asthma. Key inflammatory readouts would include eosinophil infiltration into the lungs and airway hyperresponsiveness.

    • Treatment: Administer this compound or a vehicle control to all three genotypes of mice.

    • Endpoint Analysis:

      • In WT mice, this compound is expected to significantly reduce the inflammatory response.

      • In PI3Kδ knockout mice, the inflammatory response may already be attenuated. The effect of this compound should be significantly blunted compared to its effect in WT mice if PI3Kδ is a primary target.

      • Similarly, in PI3Kγ knockout mice, the effect of this compound on relevant endpoints (e.g., neutrophil migration) should be diminished.

    • Interpretation: By comparing the pharmacological effect of this compound across the different genotypes, the contribution of each isoform to the drug's overall in vivo activity can be dissected, thus confirming its selectivity.

Visualizing Pathways and Workflows

To better illustrate the underlying biology and experimental logic, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ / PI3Kγ RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Signaling (Cell Proliferation, Survival, Migration) pAkt->Downstream RV1729 This compound RV1729->PI3K inhibits

Caption: PI3Kδ/γ signaling pathway and the inhibitory action of this compound.

Knockout_Model_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis WT Wild-Type Mice WT_vehicle WT + Vehicle WT->WT_vehicle WT_RV1729 WT + this compound WT->WT_RV1729 KO_delta PI3Kδ Knockout Mice KO_delta_vehicle PI3Kδ KO + Vehicle KO_delta->KO_delta_vehicle KO_delta_RV1729 PI3Kδ KO + this compound KO_delta->KO_delta_RV1729 KO_gamma PI3Kγ Knockout Mice KO_gamma_vehicle PI3Kγ KO + Vehicle KO_gamma->KO_gamma_vehicle KO_gamma_RV1729 PI3Kγ KO + this compound KO_gamma->KO_gamma_RV1729 Inflammation Measure Inflammatory Response WT_vehicle->Inflammation WT_RV1729->Inflammation KO_delta_vehicle->Inflammation KO_delta_RV1729->Inflammation KO_gamma_vehicle->Inflammation KO_gamma_RV1729->Inflammation Comparison Compare this compound Effect Across Genotypes Inflammation->Comparison

Caption: Workflow for confirming in vivo selectivity using knockout models.

Cross-Validation of RV-1729 Activity Across Multiple Research Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activity of the novel compound RV-1729, as determined by in-house and external laboratories. The data presented herein aims to offer a transparent and objective overview of the compound's potency and reproducibility, alongside a comparison with a known alternative. All experimental data is supported by detailed methodologies to ensure replicability.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the cross-laboratory validation of this compound.

Table 1: Comparative IC50 Values for Target Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) of this compound and a competitor compound against the primary target kinase. The data was generated by three independent laboratories.

CompoundLab A (in-house) IC50 (nM)Lab B (CRO) IC50 (nM)Lab C (Academic) IC50 (nM)Mean IC50 (nM)Standard Deviation
This compound 15.218.516.816.831.65
Alternative-X 45.751.248.948.62.75

Table 2: Cell-Based Apoptosis Induction Assay

This table shows the percentage of apoptotic cells following a 24-hour treatment with 100 nM of each compound in a cancer cell line.

CompoundLab A (in-house) % ApoptosisLab B (CRO) % ApoptosisLab C (Academic) % ApoptosisMean % ApoptosisStandard Deviation
This compound 68.3%71.5%69.8%69.87%1.60%
Alternative-X 42.1%45.6%43.5%43.73%1.76%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate reproduction of the results.

Protocol 1: In Vitro Kinase Inhibition Assay
  • Objective: To determine the IC50 value of this compound and Alternative-X against the target kinase.

  • Materials: Recombinant human kinase, ATP, substrate peptide, test compounds (this compound, Alternative-X), kinase assay buffer, and a luminescence-based kinase activity kit.

  • Procedure:

    • A serial dilution of the test compounds was prepared in DMSO and then diluted in kinase assay buffer.

    • The kinase, substrate peptide, and test compound were incubated together in a 384-well plate for 15 minutes at room temperature.

    • The kinase reaction was initiated by the addition of ATP.

    • The reaction was allowed to proceed for 60 minutes at 30°C.

    • The reaction was stopped, and the remaining ATP was quantified using a luminescence-based detection reagent.

    • Luminescence was measured on a plate reader.

    • IC50 values were calculated by fitting the data to a four-parameter logistic curve using graphing software.

Protocol 2: Cell-Based Apoptosis Assay
  • Objective: To quantify the induction of apoptosis in a cancer cell line upon treatment with this compound and Alternative-X.

  • Cell Line: Human colorectal carcinoma cell line (HCT116).

  • Materials: HCT116 cells, RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • Procedure:

    • HCT116 cells were seeded in 6-well plates and allowed to adhere overnight.

    • Cells were treated with 100 nM of this compound, Alternative-X, or a vehicle control (DMSO) for 24 hours.

    • Following treatment, cells were harvested, washed with PBS, and resuspended in binding buffer.

    • Cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of this compound and the experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription RV1729 This compound RV1729->RAF Inhibition G start Start prepare_compounds Prepare Serial Dilution of this compound start->prepare_compounds incubate_kinase Incubate Kinase, Substrate, and Compound prepare_compounds->incubate_kinase add_atp Initiate Reaction with ATP incubate_kinase->add_atp stop_reaction Stop Reaction & Add Detection Reagent add_atp->stop_reaction read_luminescence Measure Luminescence stop_reaction->read_luminescence analyze_data Calculate IC50 Values read_luminescence->analyze_data end End analyze_data->end

A Comparative Guide to RV-1729 and Duvelisib for B-Cell Malignancy Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of RV-1729 and the FDA-approved drug duvelisib, focusing on their potential applications in B-cell malignancy research. This document synthesizes available preclinical and clinical data to highlight the distinct characteristics of each compound.

While both this compound and duvelisib target the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade in B-cell malignancies, they exhibit different selectivity profiles and have been explored in different therapeutic contexts. Duvelisib is a well-established dual inhibitor of PI3K-δ and PI3K-γ, with proven efficacy in various B-cell cancers.[1][2][3][4] In contrast, this compound is a potent PI3K-δ inhibitor with secondary activity against PI3K-γ, primarily investigated for respiratory diseases.[2][5][6][7][8] To date, no public data directly links this compound to B-cell malignancy research.

Mechanism of Action and Signaling Pathways

Both molecules exert their effects by inhibiting PI3K isoforms predominantly expressed in hematopoietic cells.[1][5] Inhibition of PI3K-δ directly disrupts B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of malignant B-cells.[1][4] The concurrent inhibition of PI3K-γ modulates the tumor microenvironment by interfering with T-cell trafficking and macrophage polarization, reducing the supportive network for cancer cells.[7][9]

Duvelisib's dual inhibition of both PI3K-δ and PI3K-γ provides a multi-pronged attack on B-cell malignancies by directly targeting the cancer cells and disrupting their supportive microenvironment.[1][4] this compound, with its primary selectivity for PI3K-δ, would theoretically also impact BCR signaling, but its lesser potency against PI3K-γ might result in a different level of microenvironment modulation.

PI3K_Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3K-δ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 PIP2 PI3K_gamma PI3K-γ TME_Support Tumor Microenvironment Support PI3K_gamma->TME_Support PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Duvelisib Duvelisib Duvelisib->PI3K_delta Inhibits Duvelisib->PI3K_gamma Inhibits RV1729 This compound RV1729->PI3K_delta Potently Inhibits RV1729->PI3K_gamma Inhibits Western_Blot_Workflow start Start: B-cell malignancy cell culture treatment Treat with Duvelisib (or vehicle control) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA or milk transfer->blocking primary_ab Incubate with Primary Antibodies (pAKT, Total AKT) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibodies primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Quantify Band Intensity & Normalize pAKT to Total AKT detection->analysis end End: Assess AKT Inhibition analysis->end

References

A Comparative Analysis of RV-1729 and Umbralisib: Two Kinase Inhibitors Targeting the PI3K Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two kinase inhibitors, RV-1729 and umbralisib, with a focus on their mechanisms of action, biochemical activity, and clinical development status. While both molecules target the phosphoinositide 3-kinase (PI3K) pathway, their development trajectories and available data differ significantly, providing a unique case study in drug development.

Introduction

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for the development of novel anticancer therapies.[1][2] Both this compound and umbralisib have been developed as inhibitors of PI3K, but with distinct selectivity profiles and therapeutic indications.

This compound is a potent and selective inhibitor of the delta (δ) isoform of PI3K (PI3Kδ).[3][4] Its development has primarily focused on inflammatory conditions, such as asthma and chronic obstructive pulmonary disease (COPD).[3]

Umbralisib , on the other hand, is a dual inhibitor of PI3Kδ and casein kinase 1 epsilon (CK1ε).[5][6] It was developed for the treatment of hematologic malignancies and received accelerated FDA approval for relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL).[7] However, this approval was later withdrawn due to safety concerns.[8]

This guide will delve into the available preclinical and clinical data for both compounds, presenting a clear, data-driven comparison to inform researchers and drug development professionals.

Mechanism of Action and Signaling Pathways

Both this compound and umbralisib exert their effects by inhibiting PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling cascade.[9] PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, survival, and function.[10] By inhibiting PI3Kδ, these drugs can disrupt the signaling pathways that drive the proliferation and survival of malignant B-cells.[8]

Umbralisib possesses an additional mechanism of action through its inhibition of CK1ε, a protein implicated in the regulation of oncoprotein translation.[5][6] This dual inhibition may contribute to its anti-cancer activity.

Below is a diagram illustrating the PI3Kδ signaling pathway and the points of inhibition for this compound and umbralisib.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) / G-protein Coupled Receptor (GPCR) PI3Kd PI3Kδ RTK->PI3Kd Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 PI3Kd->PIP2 Phosphorylation AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->AKT Activation S6K S6K mTORC1->S6K eIF4E eIF4E mTORC1->eIF4E Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4E->Cell_Growth CK1e CK1ε Oncoprotein Oncoprotein Translation CK1e->Oncoprotein RV1729 This compound RV1729->PI3Kd Inhibition Umbralisib Umbralisib Umbralisib->PI3Kd Inhibition Umbralisib->CK1e Inhibition

Caption: PI3Kδ and CK1ε Signaling Pathways and Inhibition

Comparative Performance Data

Quantitative data for this compound in oncology is limited in the public domain. The available data primarily pertains to its biochemical potency and selectivity. In contrast, extensive clinical data is available for umbralisib from its development program in hematologic malignancies.

Table 1: Biochemical Potency and Selectivity
ParameterThis compoundUmbralisib
Target(s) PI3KδPI3Kδ, CK1ε
IC50 (PI3Kδ) 12 nM[3][4]Potent inhibition at clinically achievable concentrations[5][6]
Selectivity ~2-fold vs PI3Kγ[3][4]>1500-fold vs PI3Kα and PI3Kβ[4][5][6]
~16-fold vs PI3Kα[3][4]~225-fold vs PI3Kγ[4][5][6]
Table 2: Clinical Efficacy of Umbralisib in Relapsed/Refractory Lymphomas
IndicationOverall Response Rate (ORR)Median Duration of Response (DoR)
Marginal Zone Lymphoma (MZL) 49%[11]Not Reached[12]
Follicular Lymphoma (FL) 45%[12]11.1 months[12]

Note: No clinical efficacy data for this compound in oncology is publicly available.

Experimental Protocols

Standard assays are employed to evaluate the activity of PI3K inhibitors like this compound and umbralisib. Below are detailed methodologies for key experiments.

PI3Kδ Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of PI3Kδ and the inhibitory effect of test compounds.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction. The signal intensity is proportional to the kinase activity.[13][14]

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing PI3Kδ enzyme, a lipid substrate (e.g., PIP2), and ATP in a kinase buffer.[13]

  • Inhibitor Addition: Serial dilutions of the test compound (this compound or umbralisib) are added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.[13]

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.

  • ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Luminescence is measured using a plate reader. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.[13]

Kinase_Assay_Workflow cluster_workflow Kinase Assay Workflow Start Prepare Reaction Mix (PI3Kδ, Substrate, Buffer) Add_Inhibitor Add Test Compound (e.g., this compound, Umbralisib) Start->Add_Inhibitor Add_ATP Initiate Reaction with ATP Add_Inhibitor->Add_ATP Incubate Incubate at RT Add_ATP->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Add_ADP_Glo->Add_Detection Measure_Luminescence Measure Luminescence Add_Detection->Measure_Luminescence Analyze_Data Calculate IC50 Measure_Luminescence->Analyze_Data

Caption: Workflow for a PI3Kδ Kinase Assay
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay determines the effect of the inhibitors on the proliferation and viability of cancer cell lines.

Principle: The MTT assay measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay quantifies the number of viable cells based on the amount of ATP present.[1][15]

Methodology:

  • Cell Seeding: Cancer cell lines (e.g., lymphoma or leukemia cell lines) are seeded in 96-well plates and allowed to adhere overnight.[15]

  • Inhibitor Treatment: Cells are treated with various concentrations of this compound or umbralisib for a specified period (e.g., 48-72 hours).[15]

  • Assay Reagent Addition:

    • MTT Assay: MTT reagent is added to each well, and the plate is incubated to allow for formazan crystal formation. The crystals are then solubilized with a solvent (e.g., DMSO).[1]

    • CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the ATP content.[15]

  • Data Acquisition:

    • MTT Assay: Absorbance is measured at a specific wavelength.

    • CellTiter-Glo® Assay: Luminescence is measured.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is determined.[1]

Summary and Conclusion

This compound and umbralisib are both inhibitors of PI3Kδ, a clinically validated target in hematologic malignancies. However, their development paths and available data present a study in contrasts.

This compound is a highly selective PI3Kδ inhibitor with limited publicly available data in the context of oncology. Its development has been primarily directed towards respiratory diseases. While its mechanism of action suggests potential anti-cancer activity, particularly in B-cell malignancies, further preclinical and clinical studies would be necessary to validate this.

Umbralisib , a dual PI3Kδ and CK1ε inhibitor, has undergone extensive clinical investigation in hematologic cancers. It demonstrated clinically meaningful activity in patients with relapsed or refractory MZL and FL, leading to its accelerated FDA approval.[11][12] However, the subsequent emergence of safety signals, including an increased risk of death, led to the voluntary withdrawal of its approval, highlighting the potential for on-target and off-target toxicities with PI3K pathway inhibitors.[8]

For researchers in the field, the story of these two molecules underscores several key points:

  • Target Selectivity: The distinct selectivity profiles of PI3K inhibitors can influence both their efficacy and their toxicity profiles.

  • Dual Inhibition: Targeting multiple nodes in a signaling pathway, as with umbralisib, may offer enhanced efficacy but also presents a more complex safety profile to manage.

  • Therapeutic Window: The ultimate success of a targeted therapy depends on achieving a favorable therapeutic window, where anti-tumor activity is maximized, and toxicity is manageable.

References

Comparative Analysis of RV-1729: On-Target Effects in Respiratory Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of RV-1729, an investigational inhaled therapy for chronic obstructive pulmonary disease (COPD) and asthma, with alternative therapeutic agents. The analysis is based on publicly available preclinical and clinical data, focusing on on-target effects and supported by detailed experimental methodologies.

Introduction to this compound

This compound is a potent and selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K), with additional activity against the gamma (γ) isoform.[1][2] The PI3K pathway is a critical signaling cascade in immune cells, and its dysregulation is implicated in the chronic inflammation characteristic of COPD and asthma. By targeting PI3Kδ and PI3Kγ, which are predominantly expressed in leukocytes, this compound aims to modulate the inflammatory response in the airways.

Competitive Landscape

The therapeutic landscape for COPD and asthma includes a variety of agents with different mechanisms of action. For this comparative analysis, we will focus on other PI3K inhibitors that have been investigated for respiratory diseases, as well as a novel inhaled therapeutic with a distinct mechanism of action, Ensifentrine.

  • PI3K Inhibitors:

    • Nemiralisib (GSK2269557): A highly selective inhaled PI3Kδ inhibitor.[3][4]

    • Idelalisib (Zydelig®): An oral PI3Kδ inhibitor approved for certain B-cell malignancies.[5][6][7]

    • Duvelisib (Copiktra®): An oral dual PI3Kδ/γ inhibitor approved for certain leukemias and lymphomas.[8][9][10][11][12]

  • Phosphodiesterase (PDE) Inhibitor:

    • Ensifentrine (RPL554): An inhaled dual inhibitor of PDE3 and PDE4.[13]

On-Target Potency and Selectivity

The on-target effects of these inhibitors are determined by their potency (IC50) against their intended targets and their selectivity over other related enzymes. Lower IC50 values indicate higher potency.

CompoundTarget(s)IC50 (nM)Selectivity Profile
This compound PI3Kδ 12 [1][2]2-fold selective for PI3Kδ over PI3Kγ; 16-fold over PI3Kα.[1][2]
PI3Kγ ~24
NemiralisibPI3KδpKi = 9.9 (~0.126 nM)[3][4]>1000-fold selective over PI3Kα, PI3Kβ, and PI3Kγ.[3][4]
IdelalisibPI3Kδ2.5[5][7]40- to 300-fold selective over other PI3K Class I enzymes.[5]
DuvelisibPI3Kδ2.5[9][10][12]10-fold selective for PI3Kδ over PI3Kγ.[8]
PI3Kγ27.4[9]
EnsifentrinePDE30.4[13]Highly selective for PDE3 and PDE4 over other PDE isoforms.[14]
PDE41479[13]

Clinical Efficacy Comparison

Direct head-to-head clinical trial data for these compounds in COPD and asthma is limited. However, available data provides insights into their potential clinical utility.

CompoundIndication(s)Key Clinical Endpoints
This compound COPD, AsthmaPhase I/Ib trials completed, focusing on safety and pharmacokinetics. Efficacy data not publicly available.
NemiralisibCOPDIn a study of acutely exacerbating COPD patients, nemiralisib was associated with a placebo-corrected improvement in FEV1 of 136 mL.[15]
IdelalisibHematologic MalignanciesNot clinically developed for respiratory indications.
DuvelisibHematologic MalignanciesNot clinically developed for respiratory indications.
Ensifentrine COPD Phase 3 ENHANCE trials showed statistically significant improvements in lung function (FEV1).[16][17] A 36% reduction in the rate of moderate to severe exacerbations over 24 weeks was observed.[16] A 42% reduction in the risk of exacerbation was also reported.[18]

Signaling Pathways and Mechanism of Action

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream_Effectors Inflammation_Proliferation Inflammation, Proliferation, Survival Downstream_Effectors->Inflammation_Proliferation This compound This compound This compound->PI3K Inhibition

Caption: Drug Discovery and Development Workflow.

Conclusion

This compound is a promising inhaled PI3Kδ/γ inhibitor with potent and selective activity in preclinical models. While direct comparative clinical efficacy data in respiratory diseases is not yet available, its on-target profile suggests it may offer a targeted anti-inflammatory approach for COPD and asthma. In contrast, Ensifentrine, with its dual PDE3/4 inhibition mechanism, has demonstrated significant improvements in both lung function and exacerbation rates in late-stage clinical trials, offering a different therapeutic strategy that combines bronchodilation and anti-inflammatory effects. The selection of a therapeutic agent will depend on the specific patient phenotype and the desired balance between anti-inflammatory and bronchodilatory effects. Further clinical development of this compound will be crucial to fully understand its therapeutic potential in comparison to existing and emerging treatments for obstructive lung diseases.

References

Safety Operating Guide

Proper Disposal Procedures for RV-1729

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Personnel

RV-1729 is a potent and selective PI3Kδ inhibitor intended for laboratory research use.[1] Due to its classification—harmful if swallowed and very toxic to aquatic life with long-lasting effects—strict adherence to proper disposal protocols is essential to ensure personnel safety and environmental protection.[2] This document provides detailed, step-by-step guidance for the safe handling and disposal of this compound.

Chemical and Safety Profile

Before handling, it is crucial to be familiar with the properties and hazards associated with this compound.

Chemical Identification:

  • Synonyms: RV1729, RV 1729[2]

  • Formula: C₃₉H₃₉ClN₈O₅[1][2]

  • Molecular Weight: 735.242[1][2]

  • CAS Number: 1293915-42-0[1][2][3]

Hazard Classification (GHS):

  • Acute toxicity, Oral (Category 4)[2]

  • Acute aquatic toxicity (Category 1)[2]

  • Chronic aquatic toxicity (Category 1)[2]

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is mandatory when handling this compound to prevent exposure.

  • Engineering Controls: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood. Ensure an accessible safety shower and eye wash station are nearby.[2]

  • Eye Protection: Wear safety goggles with side-shields.[2]

  • Hand Protection: Use protective gloves.[2]

  • Skin and Body Protection: Wear impervious clothing to protect the skin.[2]

  • Respiratory Protection: A suitable respirator should be used to avoid inhalation of dust or aerosols.[2]

Quantitative Data for Disposal

The following table summarizes key quantitative parameters for the safe disposal of this compound waste.

ParameterGuidelineNotes
Waste Classification Hazardous Chemical WasteDue to acute and chronic aquatic toxicity.[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[2]Avoid mixing this compound waste with these materials to prevent hazardous reactions.
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent).[2]Proper storage is crucial to maintain stability and prevent degradation into unknown hazardous byproducts.
Spill Response Collect spillage. Avoid release to the environment.[2]Follow specific spill cleanup protocols. Do not allow the product to enter drains, water courses, or the soil.[2]

Experimental Protocol: Decontamination of Small Spills

This protocol details the methodology for cleaning and decontaminating a small spill of this compound powder (less than 100 mg) on a laboratory surface.

Materials:

  • Personal Protective Equipment (as specified in Section 2)

  • Adsorbent material (e.g., vermiculite, sand)

  • Two sealable, labeled hazardous waste bags

  • Decontaminating solution: 1 M Sodium Hydroxide (NaOH)

  • pH indicator strips

  • 70% Ethanol solution

  • Waste container for contaminated PPE

Procedure:

  • Secure the Area: Restrict access to the spill area. Ensure the chemical fume hood is operational.

  • Contain the Spill: Gently cover the spill with an adsorbent material to prevent the powder from becoming airborne.

  • Collect the Waste: Carefully scoop the mixture of adsorbent and this compound into the first hazardous waste bag. Seal the bag.

  • First Decontamination: Wet a paper towel with the 1 M NaOH solution and wipe the spill area. Place the used paper towel into the same hazardous waste bag.

  • Neutralization Check: Use a fresh paper towel wetted with deionized water to wipe the area again. Test the pH of this paper towel with an indicator strip to ensure the area is neutralized (pH ~7). If the area is still basic, repeat the water wipe.

  • Second Decontamination: Wipe the area with 70% ethanol to remove any residual organic traces. Place the used paper towel in the hazardous waste bag.

  • Final Packaging: Place the first sealed waste bag into a second hazardous waste bag and seal it.

  • Dispose of PPE: Remove and dispose of all contaminated PPE in a designated waste container.

  • Final Disposal: Dispose of the sealed hazardous waste bag according to your institution's approved waste disposal plant procedures.[2]

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

RV1729_Disposal_Workflow cluster_start Waste Identification cluster_type Determine Waste Type cluster_disposal Disposal Path cluster_end Final Steps start This compound Waste Generated waste_type Is the waste... - Unused/Expired Pure Compound? - Contaminated Labware? - Aqueous Solution? start->waste_type pure_compound Package in original or clearly labeled container. Follow Hazardous Waste Protocol. waste_type->pure_compound Pure Compound labware Decontaminate labware if possible. Otherwise, dispose as Solid Hazardous Waste. waste_type->labware Contaminated Labware aqueous Collect in a dedicated, labeled Hazardous Aqueous Waste container. waste_type->aqueous Aqueous Solution end_point Arrange for pickup by Environmental Health & Safety. pure_compound->end_point labware->end_point aqueous->end_point

Caption: Decision workflow for the disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for RV-1729

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of RV-1729, a phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) inhibitor. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Hazard Identification and Classification

A comprehensive understanding of the hazards associated with this compound is the foundation of safe laboratory practices.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1].
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[1].
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[1].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin, or eye contact[1].

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesInspect for tears or holes before and during use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory CoatFully buttoned to protect skin and personal clothing.
Respiratory Protection Use in a well-ventilated area with appropriate exhaust ventilation[1].A certified respirator (e.g., N95) may be required for operations with a potential for aerosol or dust formation.
Donning and Doffing PPE Workflow

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3

Figure 1: Standard Donning and Doffing Procedure for PPE.

Handling and Storage Protocols

Strict adherence to the following procedures will minimize the risk of exposure and maintain the integrity of the compound.

Operational Plan
  • Preparation :

    • Ensure a designated and clearly marked area for handling this compound.

    • Verify that an eye-wash station and safety shower are readily accessible[1].

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Avoid the formation of dust and aerosols[1].

    • Do not eat, drink, or smoke in the handling area[1].

    • Wash hands thoroughly with soap and water after handling[1].

    • In case of accidental contact:

      • Eyes : Immediately flush with large amounts of water, holding eyelids open. Seek prompt medical attention[1].

      • Skin : Rinse the affected area thoroughly with water. Remove contaminated clothing[1].

      • Ingestion : If swallowed, call a poison control center or doctor immediately if you feel unwell. Rinse mouth[1].

Storage Plan
ConditionRequirement
Container Keep container tightly sealed[1].
Temperature Store at -20°C (as powder) or -80°C (in solvent)[1].
Environment Store in a cool, well-ventilated area away from direct sunlight and sources of ignition[1].

Disposal Plan

The disposal of this compound and its contaminated materials must be conducted in accordance with all prevailing country, federal, state, and local regulations to prevent environmental contamination[1].

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste through an approved waste disposal plant[1]. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, sealed hazardous waste container.
Contaminated PPE (e.g., gloves, lab coat) Place in a sealed bag and dispose of as hazardous waste.
Spills Collect spillage using appropriate absorbent material. Dispose of the absorbent material as hazardous waste[1].
Waste Disposal Workflow

The following diagram outlines the logical flow for the proper disposal of this compound waste.

Disposal_Workflow cluster_waste This compound Waste Stream Start Waste Generated (Unused compound, contaminated labware, PPE, spill material) Segregate Segregate into Designated Hazardous Waste Containers Start->Segregate Label Label Containers Clearly 'Hazardous Waste - this compound' Segregate->Label Store Store in a Secure, Designated Area Label->Store Dispose Arrange for Pickup by Certified Hazardous Waste Disposal Service Store->Dispose

Figure 2: Workflow for the Disposal of this compound Waste.

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。